molecular formula C8H11Cl2N3S B15330787 2-(Butylthio)-4,6-dichloropyrimidin-5-amine CAS No. 274693-56-0

2-(Butylthio)-4,6-dichloropyrimidin-5-amine

Cat. No.: B15330787
CAS No.: 274693-56-0
M. Wt: 252.16 g/mol
InChI Key: YOYMEMZJDPJGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a useful research compound. Its molecular formula is C8H11Cl2N3S and its molecular weight is 252.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Butylthio)-4,6-dichloropyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylthio)-4,6-dichloropyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

274693-56-0

Molecular Formula

C8H11Cl2N3S

Molecular Weight

252.16 g/mol

IUPAC Name

2-butylsulfanyl-4,6-dichloropyrimidin-5-amine

InChI

InChI=1S/C8H11Cl2N3S/c1-2-3-4-14-8-12-6(9)5(11)7(10)13-8/h2-4,11H2,1H3

InChI Key

YOYMEMZJDPJGNY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS 274693-56-0)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern pharmaceutical synthesis, the strategic design and utilization of complex molecular intermediates are paramount to the efficient and scalable production of life-saving therapeutics. Among these critical building blocks is 2-(Butylthio)-4,6-dichloropyrimidin-5-amine, a highly functionalized pyrimidine derivative. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and pivotal role as a key intermediate, most notably in the production of the antiplatelet agent Ticagrelor. The following sections are designed to provide not just a recitation of facts, but a causal understanding of the experimental choices and methodologies that define its application in the field.

Compound Identification and Physicochemical Properties

2-(Butylthio)-4,6-dichloropyrimidin-5-amine, identified by the CAS number 274693-56-0, is a substituted pyrimidine that has garnered significant attention for its role in pharmaceutical manufacturing.[1] Its structure, featuring a pyrimidine core with two chlorine atoms, an amine group, and a butylthio substituent, makes it a versatile precursor for constructing more complex heterocyclic systems.

Table 1: Physicochemical Properties of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine

PropertyValueSource
CAS Number 274693-56-0N/A
Molecular Formula C₈H₁₁Cl₂N₃SN/A
Molecular Weight 252.16 g/mol N/A
Appearance Light pink to dark brown liquid or semi-solid[1]
Solubility Soluble in organic solvents such as tert-Butyl methyl ether[1]

Note: Detailed spectroscopic data such as ¹H NMR and ¹³C NMR are often proprietary or reported within specific patent literature; however, the structural confirmation is a standard part of any synthesis protocol.[2]

Synthesis Methodologies: A Strategic Overview

The synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a multi-step process that has been optimized over time to improve yield, purity, and industrial scalability. A common and effective approach involves the reduction of a nitro-precursor, 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine.

The rationale behind this strategy lies in the robust and well-established chemistry of nitro group reduction, which can be achieved under various conditions, allowing for flexibility in process development. The electron-withdrawing nature of the nitro group and the chlorine atoms on the pyrimidine ring facilitates the synthetic sequence leading to the precursor.

One prominent synthetic route is initiated from 2-thiobarbituric acid. This starting material undergoes a series of reactions including S-alkylation with a butyl halide, nitration, chlorination, and finally, reduction of the nitro group to the desired amine.[3]

Key Synthetic Steps and Mechanistic Considerations
  • S-Alkylation: The initial step involves the reaction of a suitable pyrimidine precursor with a butylthiol or a butyl halide. This nucleophilic substitution introduces the butylthio group onto the pyrimidine ring.

  • Nitration: The introduction of a nitro group at the 5-position is a critical step. This is typically achieved using strong nitrating agents like fuming nitric acid.[3] The nitro group acts as a powerful electron-withdrawing group, which is essential for the subsequent chlorination step.

  • Chlorination: The hydroxyl groups on the pyrimidine ring are converted to chlorine atoms using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3] This transforms the pyrimidine into a highly reactive intermediate.

  • Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This can be accomplished through various methods, including catalytic hydrogenation (e.g., using a Pt/V/C catalyst) or by using reducing agents like sodium dithionite.[3] The choice of reducing agent is often dictated by factors such as cost, safety, and scalability. For instance, while catalytic hydrogenation can offer high yields, the catalysts can be expensive and pose heavy metal contamination risks.[3] Conversely, reagents like sodium dithionite are cheaper and the reaction conditions are milder, making it a more attractive option for industrial production.[3]

The following diagram illustrates a generalized synthetic pathway.

Synthesis_Pathway Start Pyrimidine Precursor Intermediate1 S-Alkylated Pyrimidine Start->Intermediate1 Butylthiol/ Butyl halide Intermediate2 5-Nitro-S-Alkylated Pyrimidine Intermediate1->Intermediate2 Nitrating Agent (e.g., HNO₃) Intermediate3 4,6-Dichloro-5-nitro-2-(butylthio)pyrimidine Intermediate2->Intermediate3 Chlorinating Agent (e.g., POCl₃) Final_Product 2-(Butylthio)-4,6-dichloropyrimidin-5-amine Intermediate3->Final_Product Reduction (e.g., Na₂S₂O₄ or H₂/Catalyst) Ticagrelor_Synthesis Intermediate 2-(Butylthio)-4,6-dichloropyrimidin-5-amine Condensation_Product Condensed Intermediate Intermediate->Condensation_Product Chiral_Amine Chiral Cyclopentylamino Alcohol Derivative Chiral_Amine->Condensation_Product Condensation Triazole_Intermediate Triazolo[4,5-d]pyrimidine Intermediate Condensation_Product->Triazole_Intermediate Diazotization & Cyclization Ticagrelor Ticagrelor Triazole_Intermediate->Ticagrelor Further Reactions & Deprotection

Caption: Role of the title compound in the synthesis of Ticagrelor.

The choice of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine as the starting material is strategic. The two chlorine atoms at the 4 and 6 positions provide reactive sites for nucleophilic substitution, allowing for the sequential introduction of other key fragments of the Ticagrelor molecule. The existing amino and butylthio groups are integral parts of the final drug structure.

Representative Experimental Protocol: Synthesis via Nitro Reduction

The following is a representative, generalized protocol for the synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine based on the reduction of its nitro precursor, synthesized from publicly available information. [1][3] Objective: To synthesize 2-(Butylthio)-4,6-dichloropyrimidin-5-amine by the reduction of 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine.

Materials:

  • 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine

  • Sodium dithionite (Na₂S₂O₄)

  • Water

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Stirring apparatus

  • Reaction vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine in a mixture of water and an appropriate organic solvent.

  • Addition of Reducing Agent: While stirring vigorously, gradually add sodium dithionite to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain a safe temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with water and/or brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.

Self-Validation: The success of the synthesis is validated at each stage. The consumption of the starting material and the formation of the product are tracked analytically. The final product's identity and purity are confirmed using spectroscopic methods (NMR, MS) and chromatography (HPLC).

Safety and Handling

As with any chemical synthesis, proper safety precautions are essential when handling 2-(Butylthio)-4,6-dichloropyrimidin-5-amine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. [4]In case of contact, rinse the affected area immediately with plenty of water. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. [5]Do not discharge into the environment. [4] GHS hazard information suggests that related compounds can cause skin and eye irritation. [6]Therefore, cautious handling is strongly advised.

Conclusion

2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a testament to the enabling power of chemical intermediates in modern drug discovery and development. Its well-defined synthesis and versatile reactivity have made it an indispensable component in the manufacturing of Ticagrelor, a critical medication for cardiovascular health. This guide has provided a detailed overview of its properties, synthesis, and application, underscoring the importance of a deep understanding of the chemistry behind such key molecular building blocks. For researchers and professionals in the pharmaceutical industry, a thorough grasp of the principles outlined herein is crucial for the continued innovation and efficient production of next-generation therapeutics.

References

Sources

Technical Guide: Chemical Structure and Control of Ticagrelor Butylthio Impurity

[1]

Executive Summary

This technical guide provides an in-depth analysis of the Butylthio Homologue of Ticagrelor , a critical process-related impurity often encountered during the synthesis of the antiplatelet drug Ticagrelor (Brilinta/Brilique).[1][2] Identified as (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(butylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol , this impurity arises from homologous contamination in starting materials.[1][2]

Understanding its structure, formation pathway, and analytical characteristics is essential for researchers and process chemists to ensure ICH Q3A/Q3B compliance and maintain the safety profile of the final drug substance.[1][2]

Part 1: Chemical Identification & Structural Analysis

The Butylthio impurity is a structural homologue of Ticagrelor. The defining difference lies at the C-5 position of the pyrimidine core , where the standard propylthio side chain is replaced by a butylthio group. This single methylene (-CH₂-) addition increases the lipophilicity of the molecule, altering its chromatographic behavior and physicochemical properties.[1][2]

Comparative Structural Data[1][2]
FeatureTicagrelor (API) Butylthio Impurity
CAS Number 274693-27-5NA (Precursor CAS: 274693-56-0)
Molecular Formula C₂₃H₂₈F₂N₆O₄SC₂₄H₃₀F₂N₆O₄S
Molecular Weight 522.57 g/mol 536.60 g/mol (+14.03 Da)
Structural Difference -S-CH₂-CH₂-CH₃-S-CH₂-CH₂-CH₂-CH₃
LogP (Predicted) ~2.3~2.8 (Higher Lipophilicity)
IUPAC Nomenclature

Impurity Name: (1S,2S,3R,5S)-3-(5-(butylthio )-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[1][2]

Part 2: Mechanistic Origin and Formation Pathway

The "Homologue Carryover" Mechanism

The formation of the Butylthio impurity is rarely due to side reactions during the final coupling stages.[2] Instead, it is a classic example of precursor carryover .

  • Root Cause: The synthesis of the pyrimidine core intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine , typically involves the alkylation of a thiopyrimidine scaffold using propyl halide (e.g., propyl bromide) or the use of propyl mercaptan .[1][2]

  • Contamination: If the propyl reagent contains butyl homologues (e.g., butyl bromide impurity in propyl bromide), the reaction produces the butylthio-pyrimidine analog.[2]

  • Persistence: This analog, 4,6-dichloro-2-(butylthio)pyrimidin-5-amine (CAS 274693-56-0), is chemically similar to the desired intermediate.[1][2] It survives standard workups and participates in subsequent steps—cyclization with the cyclopentyl hydrazine and amine coupling—eventually yielding the Butylthio Ticagrelor impurity.[2]

Visualization: Parallel Synthesis Pathway

The following diagram illustrates how the impurity propagates parallel to the API synthesis.

Ticagrelor_Impurity_PathwayStart_ReagentStarting Reagent(Propyl Mercaptan / Halide)Pyrim_APIIntermediate A (API)4,6-dichloro-2-(propylthio)pyrimidin-5-amineStart_Reagent->Pyrim_APIMain ReactionImpurity_SourceContaminant(Butyl Homologue)Pyrim_ImpIntermediate B (Impurity)4,6-dichloro-2-(butylthio)pyrimidin-5-amineImpurity_Source->Pyrim_ImpSide ReactionStep_CyclizationStep 2: Cyclization(+ Cyclopentyl Hydrazine)Pyrim_API->Step_CyclizationPyrim_Imp->Step_CyclizationTriazole_APITriazole Intermediate (Propyl)Step_Cyclization->Triazole_APITriazole_ImpTriazole Intermediate (Butyl)Step_Cyclization->Triazole_ImpFinal_CouplingStep 3: Final Coupling(+ Cyclopropyl Amine)Triazole_API->Final_CouplingTriazole_Imp->Final_CouplingTicagrelorTICAGRELOR (API)(Propylthio)Final_Coupling->TicagrelorButyl_ImpurityBUTYLTHIO IMPURITY(Butylthio)Final_Coupling->Butyl_Impurity

Figure 1: Parallel synthesis pathway showing how the butyl contaminant in starting reagents carries through to the final drug substance.[1][2]

Part 3: Synthesis of Reference Standards

To validate analytical methods, researchers must synthesize the impurity intentionally.[2] This "reverse-engineering" approach ensures accurate retention time (RT) marking and response factor calculation.[1][2]

Protocol for Reference Standard Synthesis:

  • Precursor Preparation: React 4,6-dichloro-2-mercaptopyrimidin-5-amine with 1-bromobutane (instead of 1-bromopropane) under basic conditions (NaOH/Water) to yield 4,6-dichloro-2-(butylthio)pyrimidin-5-amine.[1][2]

  • Core Construction: React the butyl-pyrimidine with (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol followed by cyclization with sodium nitrite to form the triazole ring.[1][2]

  • Final Coupling: Perform nucleophilic aromatic substitution with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in the presence of a base (e.g., Triethylamine).[1][2]

  • Deprotection: Acid hydrolysis (HCl) removes the acetonide protecting group to yield the final Butylthio impurity.[2]

Part 4: Analytical Profiling & Detection

Due to the structural similarity, separating the Butylthio impurity from Ticagrelor requires optimized Reverse-Phase HPLC (RP-HPLC) conditions.[1][2]

Chromatographic Behavior

The addition of a methylene group (-CH₂-) makes the impurity more hydrophobic .[1][2]

  • Column: C18 or C8 (e.g., Zorbax SB-C8 or equivalent).[1][2]

  • Elution Order: The impurity elutes after Ticagrelor.

  • Relative Retention Time (RRT): Typically observed between 1.10 and 1.30 , depending on the gradient slope and organic modifier (Acetonitrile vs. Methanol).[1][2]

Mass Spectrometry (LC-MS)

Mass spectrometry is the definitive confirmation tool.[1][2]

  • Ionization: ESI Positive Mode.

  • Ticagrelor [M+H]+: m/z 523.2[1][2]

  • Butylthio Impurity [M+H]+: m/z 537.2 (+14 Da shift )[1][2]

  • Fragmentation Pattern: Both molecules share the difluorophenyl-cyclopropyl fragment, but the core pyrimidine fragments will show the +14 Da mass shift in the impurity.[2]

Analytical Workflow Diagram

Analytical_WorkflowSampleCrude TicagrelorSampleHPLCRP-HPLC Separation(C18 Column, Gradient)Sample->HPLCPeak_APIPeak @ RT ~12 min(Ticagrelor)HPLC->Peak_APIPeak_ImpPeak @ RT ~14 min(Butylthio Impurity)HPLC->Peak_ImpRRT > 1.0MS_DetectMS Detection(ESI+)Peak_API->MS_DetectPeak_Imp->MS_DetectMass_APIm/z 523.2[M+H]+MS_Detect->Mass_APIMass_Impm/z 537.2(+14 Da Shift)MS_Detect->Mass_Imp

Figure 2: Analytical logic for distinguishing Ticagrelor from its Butylthio homologue using LC-MS.

Part 5: Regulatory Control & Specifications[1]

Under ICH Q3A (R2) guidelines, impurities in new drug substances must be controlled based on daily dose.[1][2]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (for max daily dose ≤ 2g)[1][2]

  • Qualification Threshold: 0.15%[2][3]

Control Strategy:

  • Raw Material Screening: The most effective control is strictly limiting the butyl bromide content in the propyl bromide reagent (or equivalent mercaptan) used to synthesize the pyrimidine precursor.[2]

  • Purification: If formed, the impurity is difficult to remove by simple crystallization due to structural similarity.[2] Preparative HPLC or rigorous recrystallization in specific solvent systems (e.g., Ethyl Acetate/Isooctane) may be required to purge the lipophilic homologue.[1][2]

References

  • Pharmaffiliates. (n.d.). (1S,2S,3R,5S)-3-(5-(Butylthio)-7-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol - Structure and Details. Retrieved from [Link][1][2]

  • Rasayan Journal of Chemistry. (2018). Synthesis of High Pure Ticagrelor and its Possible Process Related Impurities. Vol. 11, No. 3, 1088-1095.[1][2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Assessment Report: Brilique (Ticagrelor). Procedure No. EMEA/H/C/001241.[2] Retrieved from [Link][1][2]

Technical Guide: The 2-Butylthio Analog of 4,6-Dichloro-5-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Impurity Profiling in Ticagrelor Development[1]

Executive Summary & Strategic Context

The 2-butylthio analog of 4,6-dichloro-5-aminopyrimidine (Chemical Name: 4,6-dichloro-2-(butylthio)pyrimidin-5-amine) is a critical structural homolog of the primary intermediate used in the manufacturing of Ticagrelor (Brilinta/Brilique), a P2Y12 platelet inhibitor.

While the standard Ticagrelor synthesis utilizes the 2-propylthio derivative (CAS 145783-15-9), the 2-butylthio analog arises either as a process-related impurity (originating from butyl halide contaminants in propyl halide reagents) or is synthesized intentionally as a Reference Standard for Quality Control (QC) release testing.

Why this molecule matters:

  • Impurity Profiling: Regulatory bodies (FDA/EMA) require the identification and quantification of organic impurities >0.10% (ICH Q3A). The butyl homolog is a "critical pair" impurity, difficult to separate due to high structural similarity.

  • SAR Studies: In Structure-Activity Relationship (SAR) exploration, extending the alkyl chain from propyl to butyl increases lipophilicity (LogP), potentially altering the binding affinity to the P2Y12 receptor pocket.

Chemical Identity & Properties
FeatureStandard IntermediateTarget Analog (Topic)
Common Name Propylthio IntermediateButylthio Analog
IUPAC Name 4,6-dichloro-2-(propylthio)pyrimidin-5-amine4,6-dichloro-2-(butylthio)pyrimidin-5-amine
Molecular Formula C₇H₉Cl₂N₃SC₈H₁₁Cl₂N₃S
Molecular Weight 238.14 g/mol 252.16 g/mol
Hydrophobicity ModerateHigh (Later RP-HPLC elution)
Role API Starting MaterialImpurity Standard / SAR Analog
Synthesis Protocol: The "S-Alkylation" Route

Expert Insight: The most robust synthesis mirrors the industrial route of the propyl analog but substitutes the alkylating agent. This ensures the impurity standard matches the impurity profile generated during actual API production.

Phase 1: S-Alkylation of Thiobarbituric Acid Derivative

Reagents: 4,6-dihydroxy-2-mercaptopyrimidine, n-Butyl Bromide, NaOH, Methanol/Water.

  • Dissolution: Dissolve 4,6-dihydroxy-2-mercaptopyrimidine (1.0 eq) in 10% NaOH (2.5 eq). The solution should be clear yellow.

  • Alkylation: Add n-butyl bromide (1.1 eq) dropwise at 20–25°C.

    • Critical Control: Maintain temperature <30°C to prevent O-alkylation side reactions.

  • Reaction: Stir at 40–45°C for 12–16 hours.

  • Isolation: Cool to 10°C. Acidify with dilute HCl to pH 2–3. The product, 4,6-dihydroxy-2-(butylthio)pyrimidine , precipitates as a white solid. Filter and dry.[1][2]

Phase 2: Nitration

Reagents: Fuming Nitric Acid, Acetic Acid.

  • Suspend the Phase 1 product in glacial acetic acid.

  • Add fuming HNO₃ dropwise at 10–15°C.

  • Stir for 2 hours. The nitro group enters the 5-position (the only open aromatic position).

  • Quench with ice water. Filter the yellow solid: 4,6-dihydroxy-5-nitro-2-(butylthio)pyrimidine .

Phase 3: Chlorination (Vilsmeier-Haack Conditions)

Reagents: POCl₃ (Phosphorus Oxychloride), N,N-Diethylaniline (Catalyst).

  • Suspend the nitro intermediate in POCl₃ (excess, acts as solvent).

  • Add N,N-diethylaniline (1.0 eq) slowly.

  • Reflux (approx. 106°C) for 4–6 hours until the solution turns dark and homogeneous.

  • Workup (Hazardous): Pour reaction mixture slowly onto crushed ice/water (Exothermic!). Extract with Dichloromethane (DCM).

  • Product: 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine .

Phase 4: Selective Reduction

Reagents: Iron Powder (Fe), Acetic Acid (AcOH) OR H₂/Pt-C. Recommendation: Use Fe/AcOH for high selectivity to avoid dechlorinating the 4,6-positions.

  • Dissolve the nitro-dichloro compound in Methanol/Acetic Acid (10:1).

  • Add Iron powder (3.0 eq) portion-wise at 60°C.

  • Monitor by TLC/HPLC until the nitro peak disappears.

  • Filter off iron sludge. Concentrate filtrate.[1]

  • Recrystallize from Ethanol/Water.

  • Final Product: 4,6-dichloro-2-(butylthio)pyrimidin-5-amine .

Process Visualization (Graphviz)

The following diagram illustrates the synthesis logic and the critical control points (CCPs) for preventing side reactions.

SynthesisPath Start 4,6-dihydroxy-2-mercaptopyrimidine Step1 Step 1: S-Alkylation (n-Butyl Bromide, NaOH) CCP: Temp < 30°C Start->Step1 Inter1 4,6-dihydroxy-2-(butylthio)pyrimidine Step1->Inter1 Yield ~85% Step2 Step 2: Nitration (HNO3, AcOH) Inter1->Step2 Inter2 5-Nitro Intermediate Step2->Inter2 Step3 Step 3: Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 4,6-dichloro-5-nitro-2-(butylthio)pyrimidine Step3->Inter3 Hazard: Exothermic Step4 Step 4: Reduction (Fe/AcOH or H2/Pt) Inter3->Step4 Final TARGET: 4,6-dichloro-2-(butylthio)pyrimidin-5-amine Step4->Final Yield ~70%

Caption: Step-wise synthesis of the 2-butylthio analog showing reagents and critical process parameters.

Analytical Method Development (HPLC)[4]

Separating the Propyl (Main Peak) from the Butyl (Impurity) analog requires an optimized gradient due to their structural similarity.

Methodology: Reverse Phase HPLC (RP-HPLC)

ParameterConditionLogic
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µmHigh carbon load needed for methylene selectivity.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the amine, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength for hydrophobic thio-chains.
Gradient 40% B to 80% B over 20 minsShallow gradient to resolve the "Critical Pair".
Detection UV @ 254 nm or 300 nmPyrimidine ring absorption max.
Retention Order 1. Propyl Analog (RT ~8.5 min)2. Butyl Analog (RT ~10.2 min) The extra -CH₂- group adds hydrophobicity, increasing retention on C18.
Analytical Logic Diagram

HPLCLogic cluster_separation Separation Mechanism Sample Crude Ticagrelor Intermediate (Mixture) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Propyl Propyl Analog (Less Lipophilic) Elutes First Column->Propyl Weak Interaction Butyl Butyl Analog (More Lipophilic) Elutes Second Column->Butyl Strong Interaction Detector UV Detector (254 nm) Propyl->Detector Butyl->Detector Result Chromatogram: Resolution (Rs) > 2.0 Detector->Result

Caption: Chromatographic separation logic relying on hydrophobicity differences between propyl and butyl chains.

Safety & Handling Protocols

Hazard Class: Irritant / Potential Sensitizer.

  • Skin/Eye: The dichloro-pyrimidine moiety is highly reactive toward nucleophiles (like proteins in skin), making it a potent skin sensitizer. Double gloving (Nitrile) is mandatory.

  • Inhalation: Handle only in a fume hood. The intermediate dust is irritating to the respiratory tract.

  • Waste: Segregate as Halogenated Organic Waste.

References
  • AstraZeneca AB. (2000). Triazolo(4,5-d)pyrimidine compounds and their use as P2T receptor antagonists. (Patent WO2000034283).
  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. [Link]

  • Musunuri, S., et al. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis.[3] Journal of Pharmaceutical and Biomedical Analysis, 120, 149-160. [Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ticagrelor (Brilinta/Brilique), a cyclopentyltriazolopyrimidine, represents a distinct class of P2Y12 receptor antagonists.[1][2] Unlike thienopyridines (e.g., clopidogrel), it acts directly and reversibly without requiring metabolic activation.[3][4] However, this direct mechanism and complex molecular architecture—containing a triazolo[4,5-d]pyrimidine core, a propylthio side chain, and a difluorophenyl cyclopropyl amine moiety—introduce a sophisticated impurity profile.

This guide provides a rigorous technical analysis of Ticagrelor’s related substances, focusing on process-related impurities (PRIs) , potential genotoxic impurities (PGIs) , and degradation pathways . It details self-validating analytical protocols for detection and control, designed for application scientists and quality assurance professionals in pharmaceutical development.

Part 1: Ticagrelor Chemistry & Synthetic Route Analysis[1][5][6]

The impurity profile of Ticagrelor is inextricably linked to its convergent synthesis. The molecule is typically assembled by coupling a pyrimidine core with a cyclopentyl ring, followed by cyclization to the triazole and subsequent amination.

The Synthetic Pathway and Impurity Injection Points

The synthesis generally proceeds through the functionalization of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[5] Critical impurities arise from incomplete substitutions, side reactions during the reduction of the nitro group, or dimerization during the cyclization steps.

Key Reaction Nodes & Associated Impurities:

  • Starting Material: 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[6][5] Residual levels constitute a PGI.

  • N-Alkylation: Reaction with the cyclopentyl amine. Regioisomers can form here.

  • Triazole Formation: Cyclization using isoamyl nitrite. Incomplete cyclization leads to nitroso-intermediates.

  • Final Coupling: Reaction with the cyclopropyl amine. Dimerization is a known risk here.

Visualization of Impurity Origins

The following diagram maps the standard synthetic route against critical impurity injection points.

TicagrelorSynthesis Start 4,6-dichloro-5-nitro- 2-(propylthio)pyrimidine Inter1 Intermediate A (Cyclopentyl coupling) Start->Inter1 Step 1: Amine Coupling ImpA Impurity: 5-Nitro-2-(propylthio) pyrimidine-4,6-diol (PGI) Start->ImpA Hydrolysis Side Rxn Inter2 Intermediate B (Triazole Ring Closure) Inter1->Inter2 Step 2: Reduction & Cyclization ImpB Impurity: Des-hydroxy analogs Inter1->ImpB Incomplete Oxidation Ticagrelor Ticagrelor API Inter2->Ticagrelor Step 3: Final Amination ImpC Impurity: Dimer Species Inter2->ImpC Dimerization

Figure 1: Synthetic logic flow indicating the origin of critical process-related impurities and PGIs.

Part 2: The Impurity Profile

The following table consolidates the critical impurities identified in literature and regulatory filings (ICH/EMA).

Characterized Impurities Table
Impurity CodeCommon Name / DescriptionOriginClassification
Impurity A 5-Nitro-2-(propylthio)pyrimidine-4,6-diolStarting Material HydrolysisGenotoxic (PGI)
Impurity C3RO Para-amino impuritySynthetic IntermediateClastogenic (Controlled < 1.5 µ g/day )
Impurity 27 Des-hydroxyethyl TicagrelorAcid Degradation / ProcessOrganic Impurity
DP-1 Ticagrelor SulfoxideOxidative DegradationDegradant
DP-3 Dealkylated Triazole DerivativePhotolytic DegradationDegradant
Dimer TKG-DimerCoupling Side ReactionProcess Impurity

Technical Insight: The "C3RO" impurity is specifically noted in regulatory assessments as clastogenic. Unlike standard impurities controlled at 0.10% or 0.15%, this must be controlled to typically < 1.5 µ g/day intake levels (Threshold of Toxicological Concern) unless higher limits are justified by specific toxicology data [1].

Part 3: Analytical Strategy (Method Development)

Developing a stability-indicating method for Ticagrelor requires separating the active pharmaceutical ingredient (API) from its polar hydrolytic degradants and non-polar process impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method capable of separating Ticagrelor from its synthesis impurities and photodegradation products [2].[7]

Chromatographic Conditions:

  • Column: Zorbax SB-C8 (150 × 4.6 mm, 5.0 µm) or equivalent C18 chemistry (e.g., XBridge C18).

  • Mobile Phase:

    • Solvent A: 50 mM Ammonium Acetate (pH adjusted to 8.2 with 6M Ammonium Hydroxide).

    • Solvent B: Acetonitrile.[1][4][5][8][9][10]

    • Ratio: Isocratic 57:43 (Solvent B : Solvent A) or Gradient for complex profiles.

  • Flow Rate: 0.7 mL/min.[9][]

  • Detection: UV-PDA at 270 nm (Secondary monitoring at 254 nm).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Why this works (Causality):

  • pH 8.2: Ticagrelor contains basic nitrogen atoms in the triazole and pyrimidine rings. A basic pH suppresses ionization of these moieties, improving peak shape and retention on the reverse-phase column.

  • Ammonium Acetate: Provides buffering capacity while being volatile enough for LC-MS compatibility if identification is required.

Method Validation Workflow

To ensure trustworthiness, the method must undergo a self-validating lifecycle.

MethodValidation Step1 Specificity Test (Stress Samples) Step2 Linearity & Range (LOQ to 120%) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Decision Pass System Suitability? Step3->Decision Step4 Robustness (pH, Flow, Temp var) Step4->Step1 Loop Decision->Step4 No (Re-optimize) Final Validated Method Decision->Final Yes

Figure 2: Validation workflow ensuring the method is stability-indicating and robust.

Part 4: Forced Degradation Studies (Stress Testing)

Stress testing reveals the intrinsic stability of the Ticagrelor molecule.[] Studies indicate that Ticagrelor is particularly sensitive to photolysis and oxidation , while remaining relatively stable under basic hydrolysis [2][3].

Degradation Pathways[14]
  • Photolytic Degradation:

    • Condition: Exposure to UV light (1.2 million lux hours).

    • Observation: Formation of multiple degradants (DP1, DP3, DP6).[]

    • Mechanism: Radical-mediated cleavage of the hydroxyethoxy side chain and potential ring-opening of the triazole.

  • Oxidative Degradation:

    • Condition: 3%

      
       for 4 hours.
      
    • Observation: Formation of Sulfoxide (S-oxide) and Sulfone derivatives at the propylthio moiety.

    • Risk: High. The sulfur atom is a "soft" nucleophile prone to oxidation.

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60°C.

    • Observation: Cleavage of the acetonide protection (if present in intermediates) or ether linkages.

    • Product: Des-hydroxyethyl impurity.

Degradation Logic Diagram

DegradationPathways cluster_ox Oxidation (H2O2) cluster_photo Photolysis (UV) Ticagrelor Ticagrelor (API) Sulfoxide S-Oxide Impurity Ticagrelor->Sulfoxide S-oxidation Dealkyl Dealkylated Product (DP-3) Ticagrelor->Dealkyl C-N Bond Cleavage Unknown Radical Scission Products Ticagrelor->Unknown Ring Opening Sulfone Sulfone Impurity Sulfoxide->Sulfone Further Ox

Figure 3: Primary degradation pathways of Ticagrelor under stress conditions.

Part 5: Control Strategy & Regulatory Compliance

For a successful regulatory filing (NDA/ANDA), the control strategy must align with ICH Q3A/Q3B and ICH M7 guidelines.

  • Genotoxic Impurity Control:

    • The impurity 5-Nitro-2-(propylthio)pyrimidine-4,6-diol and C3RO are flagged.

    • Action: These must be controlled upstream in the synthesis. If detected in the final API, the limit is calculated based on the TTC (1.5 µ g/day ).[2] For a 180 mg daily dose of Ticagrelor, the limit is approximately 8 ppm [1].[2]

    • Analytical Requirement: Standard HPLC-UV is often insufficient for ppm-level detection. LC-MS/MS or GC-MS methods are required for trace analysis of these PGIs.

  • Routine Release Testing:

    • Specified Impurities: NMT 0.15% (or qualified level).

    • Unspecified Impurities: NMT 0.10%.

    • Total Impurities: NMT 0.5% - 1.0% (depending on formulation stability).

Protocol for Trace PGI Analysis (LC-MS/MS)
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Mode: MRM (Multiple Reaction Monitoring).

  • Ionization: ESI Positive/Negative (depending on the specific nitro-impurity).

  • Standard: Deuterated internal standard is recommended to correct for matrix effects.

References

  • Bueno, L. M., et al. (2017).[9] HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products.[7][9] European Journal of Pharmaceutical Sciences, 97, 22-29.[9]

  • Kakde, R., et al. (2017).[10] Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method.[12][] International Journal of PharmTech Research, 10(4), 225-236.[10]

  • Gollapalli, N. R., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis.[6][13] Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.[13]

Sources

Solubility data for 2-(alkylthio)-4,6-dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(Alkylthio)-4,6-dichloropyrimidines

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(alkylthio)-4,6-dichloropyrimidines, a class of heterocyclic compounds pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Given the limited availability of public, quantitative solubility data for this specific compound series, this document establishes a robust theoretical framework based on fundamental chemical principles. We synthesize existing data for the methyl-substituted analog, predict solubility trends across the series, and detail a definitive experimental protocol for accurate solubility determination. This guide is designed to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with these valuable chemical entities.

Introduction and Theoretical Solubility Profile

The 2-(alkylthio)-4,6-dichloropyrimidine scaffold is characterized by a polar aromatic pyrimidine core, two electron-withdrawing chloro-substituents, and a variable alkylthio (-S-R) side chain. This unique combination of a polar core and a tunable non-polar side chain dictates its solubility behavior. The solubility of any compound is governed by the intermolecular forces between the solute and the solvent, a principle colloquially summarized as "like dissolves like."[3]

The pyrimidine ring, with its nitrogen heteroatoms, can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The chloro-substituents add to the molecule's polarity. However, the dominant variable influencing solubility within this class of compounds is the length and nature of the alkyl group in the 2-position thioether.

  • Short Alkyl Chains (e.g., Methyl, Ethyl): Compounds with shorter alkyl chains will have a molecular character dominated by the polar dichloropyrimidine core. They are expected to exhibit higher solubility in moderately polar to polar aprotic solvents.

  • Long Alkyl Chains (e.g., Hexyl, Octyl): As the alkyl chain length increases, the non-polar, lipophilic character of the molecule becomes more pronounced.[4][5] This leads to a significant increase in solubility in non-polar and weakly polar organic solvents, while solubility in polar solvents is expected to decrease markedly.[6][7]

While extensive experimental data is not available, the physical properties of the parent compound of this series, 4,6-dichloro-2-(methylthio)pyrimidine, are well-documented and provide a crucial baseline.

Table 1: Physical Properties of 4,6-Dichloro-2-(methylthio)pyrimidine (CAS: 6299-25-8)

Property Value Source(s)
Molecular Formula C₅H₄Cl₂N₂S [8]
Molecular Weight 195.07 g/mol [9][10]
Melting Point 38-44 °C [8][11]
Boiling Point 135-136 °C (at 14 mmHg) [9][11]

| Appearance | White to yellow crystalline solid |[8] |

Based on these principles, a predicted solubility profile for the 2-(alkylthio)-4,6-dichloropyrimidine series is presented below.

Table 2: Predicted Solubility Trends of 2-(Alkylthio)-4,6-dichloropyrimidines in Common Laboratory Solvents

Solvent Polarity Index[12] Solvent Type Predicted Solubility (Short Alkyl Chain) Predicted Solubility (Long Alkyl Chain)
Hexane 0.1 Non-polar Low High
Toluene 2.4 Non-polar Aromatic Moderate High
Dichloromethane 3.1 Halogenated High High
Diethyl Ether 2.8 Ethereal Moderate High
Tetrahydrofuran (THF) 4.0 Ethereal High Moderate
Ethyl Acetate 4.4 Ester High Moderate
Acetone 5.1 Ketone High Low
Acetonitrile 5.8 Nitrile Moderate Low
Methanol 5.1 Polar Protic Low-Moderate Very Low
N,N-Dimethylformamide (DMF) 6.4 Polar Aprotic High Low
Dimethyl Sulfoxide (DMSO) 7.2 Polar Aprotic High Low

| Water | 10.2 | Polar Protic | Insoluble | Insoluble |

Experimental Protocol for Thermodynamic Solubility Determination

Causality in Method Selection: For poorly soluble crystalline compounds, determining the thermodynamic equilibrium solubility is critical for applications such as reaction optimization and pre-formulation studies. The shake-flask method, originally detailed by Higuchi and Connors, remains the gold standard.[13] Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the solid-state compound and the saturated solution, which is essential for reproducible and accurate data. Kinetic solubility methods, while faster, can often overestimate solubility as they rely on the dissolution of a pre-dissolved solid and are prone to precipitation over time.

Standard Operating Procedure: Shake-Flask Method

This protocol is designed as a self-validating system to ensure the measurement of true equilibrium solubility.

Materials:

  • 2-(alkylthio)-4,6-dichloropyrimidine compound

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass tubes with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (±0.01 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument (e.g., GC, NMR with internal standard).

Methodology:

  • Preparation: Add an excess amount of the solid 2-(alkylthio)-4,6-dichloropyrimidine to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A 48-72 hour period is typically sufficient for many organic compounds to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling (Self-Validation Step):

    • Time Point 1 (e.g., 48h): Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

    • Time Point 2 (e.g., 72h): Return the sample vial to the shaker for an additional 24 hours. Repeat the sampling and filtering process. If the measured concentrations at 48h and 72h are within an acceptable margin of error (e.g., <5%), equilibrium has been achieved. If not, extend the equilibration time.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or other analytical method to determine the concentration.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

Visualized Experimental Workflow

G Diagram 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Validation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant temperature (e.g., 48h) D 4. Settle solids C->D E 5. Filter supernatant (Time Point 1) D->E F Continue agitation (e.g., to 72h) E->F G 6. Filter supernatant (Time Point 2) F->G H Compare T1 & T2 results. Is equilibrium reached? G->H I 7. Dilute filtrate H->I Yes J 8. Quantify via HPLC I->J K 9. Calculate Solubility J->K

Caption: Diagram 1: Shake-Flask Solubility Determination Workflow.

Key Factors Influencing Solubility

Impact of Alkylthio Chain Length

The primary determinant of solubility within this compound class is the length of the alkyl side chain. This relationship is a classic example of modulating a molecule's overall polarity and lipophilicity. Longer alkyl chains increase the van der Waals interactions with non-polar solvents, enhancing solubility, while simultaneously disrupting the favorable interactions with polar solvents, thereby reducing it.

G Diagram 2: Structure-Solubility Relationship Structure 2-(Alkylthio)-4,6-dichloropyrimidine Pyrimidine Core (Polar) Alkyl Chain (-S-R) (Non-polar) AlkylChain Increase Alkyl Chain Length (R = Me -> Et -> Hex...) Polarity Overall Molecular Polarity Decreases Lipophilicity Increases AlkylChain->Polarity SolubilityPolar Solubility in Polar Solvents (e.g., Methanol, DMSO) DECREASES Polarity->SolubilityPolar SolubilityNonPolar Solubility in Non-polar Solvents (e.g., Hexane, Toluene) INCREASES Polarity->SolubilityNonPolar

Sources

Methodological & Application

Application Note: HPLC Analysis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the HPLC analysis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS: 274693-56-0).[1][] This compound is a critical process impurity and structural analog of the key intermediate used in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor.[1][]

Introduction & Scientific Context

2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a lipophilic pyrimidine derivative.[1][] It typically arises as a process-related impurity during the synthesis of Ticagrelor, originating from the presence of butyl halides (e.g., butyl iodide) in the propyl halide starting materials used to form the thioether linkage.[1][]

  • Target Molecule: 2-(Butylthio)-4,6-dichloropyrimidin-5-amine[1][][3]

  • CAS Number: 274693-56-0[1][]

  • Molecular Formula: C₈H₁₁Cl₂N₃S[1][]

  • Molecular Weight: 252.16 g/mol [1][]

  • Role: Process Impurity / Structural Analog (Butyl vs. Propyl chain).

  • Detection Challenge: This molecule is structurally nearly identical to the main intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9).[1][] The only difference is a single methylene (-CH₂-) unit, making high-resolution chromatographic separation essential.[1][]

Method Development Strategy

To ensure robust separation of the butyl-impurity from the propyl-intermediate, we utilize a Reverse-Phase (RP-HPLC) approach with a C18 stationary phase.[1][]

  • Stationary Phase Selection: A C18 column with high carbon load is selected to maximize hydrophobic interaction, which is necessary to resolve the methylene difference between the Propyl (C3) and Butyl (C4) chains.[1][]

  • Mobile Phase Chemistry: An acidic mobile phase (0.1% Formic Acid or Phosphoric Acid) is preferred.[1][] The amine group at position 5 is weakly basic; however, the electron-withdrawing chlorine atoms at positions 4 and 6 significantly reduce its pKa.[1][] Acidic conditions prevent any residual silanol interactions and ensure sharp peak shapes.[1][]

  • Detection: The pyrimidine ring provides strong UV absorption.[1][] A wavelength of 254 nm is optimal for the aromatic system, while 270 nm serves as a secondary confirmation wavelength matching the Ticagrelor absorbance profile.[1][]

Detailed Experimental Protocol
3.1. Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18
Column Temp. 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Primary), 270 nm (Secondary)
Run Time 20 Minutes
3.2. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.[1][][4]

    • Preparation: Add 1.0 mL of Formic Acid (98%) to 1000 mL of water.[1][] Filter through a 0.22 µm membrane.[1][]

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1][]

3.3. Gradient Program

Rationale: A gradient is required to elute the more polar impurities first, followed by the Propyl-intermediate, and finally the more hydrophobic Butyl-target.[1][]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 6040Equilibration
2.0 6040Isocratic Hold
12.0 2080Linear Gradient
15.0 2080Wash
15.1 6040Return to Initial
20.0 6040Re-equilibration
3.4. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1][]

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask using the Diluent.

  • Sample Solution: Prepare the test sample (reaction mixture or crude solid) at a nominal concentration of 0.5–1.0 mg/mL in Diluent. Filter through a 0.45 µm PTFE syringe filter before injection.[1][]

Visualized Workflows & Pathways
4.1. Synthesis & Impurity Origin Diagram

This diagram illustrates how the target impurity arises alongside the main Ticagrelor intermediate due to reagent contamination.[1][]

SynthesisPathway Start 2-Thiobarbituric Acid (Starting Material) Step1_Main S-Alkylation (Main Path) Start->Step1_Main Step1_Imp S-Alkylation (Side Reaction) Start->Step1_Imp Reagent_Propyl Propyl Iodide (Main Reagent) Reagent_Propyl->Step1_Main Reagent_Butyl Butyl Iodide (Impurity <1%) Reagent_Butyl->Step1_Imp Contaminant Inter_Propyl 2-(Propylthio)-pyrimidine-4,6-diol Step1_Main->Inter_Propyl Inter_Butyl 2-(Butylthio)-pyrimidine-4,6-diol Step1_Imp->Inter_Butyl Process 1. Nitration 2. Chlorination (POCl3) 3. Reduction Inter_Propyl->Process Inter_Butyl->Process Product_Main Main Intermediate: 4,6-Dichloro-2-(propylthio)- pyrimidin-5-amine (CAS 145783-15-9) Process->Product_Main Product_Target Target Impurity: 2-(Butylthio)-4,6-dichloro- pyrimidin-5-amine (CAS 274693-56-0) Process->Product_Target Trace Level

Figure 1: Origin of the 2-(Butylthio) impurity during the synthesis of the Ticagrelor intermediate.[1][] The impurity tracks through the synthesis due to similar reactivity.[1][]

4.2. Analytical Workflow

HPLCWorkflow cluster_Detect Detection & Analysis Sample Crude Sample / Standard Prep Dissolve in 50:50 ACN:H2O Filter (0.45 µm PTFE) Sample->Prep HPLC HPLC Injection (C18 Column, Gradient) Prep->HPLC UV UV Detection @ 254 nm HPLC->UV Data Chromatogram Analysis UV->Data Result Quantification (Area % vs Standard) Data->Result

Figure 2: Standard Analytical Workflow for Purity Assessment.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis:

ParameterAcceptance Criteria
Retention Time (RT) Propyl-Analog: ~8.5 min Butyl-Target: ~10.2 min (Must be resolved)
Resolution (Rs) > 2.0 between Propyl and Butyl peaks
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N) > 5000
Precision (RSD) < 2.0% (n=6 injections)
LOD / LOQ Estimated at 0.05 µg/mL / 0.15 µg/mL

Troubleshooting Note:

  • Co-elution: If the Propyl and Butyl peaks co-elute, lower the initial %B (organic) to 30% or decrease the gradient slope.[1][] The extra methylene group in the butyl chain provides significant hydrophobic selectivity on C18, so separation is generally straightforward if the gradient is shallow enough.[1][]

  • Peak Tailing: If amine tailing is observed, ensure the Formic Acid concentration is accurate or switch to 0.1% Phosphoric Acid for stronger pH buffering.[1][]

References
  • BOC Sciences. Ticagrelor and Impurities: 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS 274693-56-0).[1][] Retrieved from .[1][]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11436336: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (Structural Analog).[1][] Retrieved from .[1][]

  • ResearchGate. Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity in Ticagrelor. (Methodology basis for pyrimidine intermediates). Retrieved from .

  • Google Patents. Preparation method of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CN103980209A).[1][] (Synthesis context). Retrieved from .

Sources

Application Note: Regioselective C-Chlorination of 2-(butylthio)-pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the protocol for the regioselective C-chlorination of 2-(butylthio)pyrimidin-5-amine (Substrate 1 ). This scaffold is a structural homolog of the key intermediate used in the synthesis of Ticagrelor (Brilinta), a P2Y12 platelet inhibitor.

While industrial routes typically install chlorine atoms prior to amine formation (via nitration and


 chlorination of hydroxypyrimidines), research-scale medicinal chemistry often requires late-stage functionalization  of the pyrimidine core.
The Chemoselective Challenge

The chlorination of Substrate 1 presents a tripartite selectivity challenge:

  • Regioselectivity (C4/C6 vs. C2): The 5-amino group strongly activates the C4 and C6 positions via resonance (

    
     effect), making them susceptible to Electrophilic Aromatic Substitution (EAS).
    
  • Chemo-compatibility (S-Oxidation): The thioether moiety at C2 is highly prone to oxidation (to sulfoxide/sulfone) or chlorinolysis (to sulfonyl chloride) if strong oxidants like chlorine gas (

    
    ) or sulfuryl chloride (
    
    
    
    ) are used.
  • N-Chlorination: The primary amine can form unstable

    
    -chloro species, which must rearrange to the carbon ring.
    

Selected Strategy: We utilize


-Chlorosuccinimide (NCS)  in a polar aprotic solvent (Acetonitrile). NCS provides a controlled source of electrophilic chlorine (

) that is sufficiently reactive for the electron-rich 5-aminopyrimidine system but mild enough to minimize thioether oxidation compared to elemental chlorine.

Reaction Mechanism & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The amino group at C5 increases electron density at the ortho positions (C4 and C6).

  • Step 1: Formation of a

    
    -complex or transient 
    
    
    
    -chloro intermediate.
  • Step 2: Sigmatropic rearrangement or direct electrophilic attack at C4.

  • Step 3: Re-aromatization to yield the monochloro (4-Cl) or dichloro (4,6-diCl) product depending on stoichiometry.

Mechanistic Pathway Diagram

ChlorinationPathway Substrate 2-(butylthio)pyrimidin-5-amine (Substrate) Complex Sigma Complex / N-Chloro Intermediate Substrate->Complex MeCN, 50°C Side_Sulfoxide S-Oxide Impurity (Avoided) Substrate->Side_Sulfoxide Oxidation (If Cl2 used) NCS N-Chlorosuccinimide (Reagent) NCS->Complex MeCN, 50°C Product_Mono 4-Chloro-2-(butylthio) pyrimidin-5-amine Complex->Product_Mono -Succinimide (Fast) Product_Di 4,6-Dichloro-2-(butylthio) pyrimidin-5-amine Product_Mono->Product_Di +1.1 eq NCS (Slower)

Figure 1: Reaction pathway for the NCS-mediated chlorination of 2-(butylthio)pyrimidin-5-amine, highlighting the sequential chlorination and potential oxidation risks.

Detailed Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1]RolePurity Req.
2-(butylthio)pyrimidin-5-amine ~183.271.0Substrate>97%

-Chlorosuccinimide (NCS)
133.531.05 - 2.2Chlorinating AgentRecrystallized*
Acetonitrile (MeCN) -SolventMediumAnhydrous
Ammonium Acetate 77.080.1Catalyst (Optional)ACS Grade

*Note: Commercial NCS can degrade to contain


 or HCl. Recrystallize from benzene/hexane or use fresh bottles to ensure stoichiometry accuracy.
Procedure: Monochlorination (Targeting 4-Chloro)
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-(butylthio)pyrimidin-5-amine (1.83 g, 10.0 mmol) in anhydrous Acetonitrile (40 mL).

    • Why MeCN? It solubilizes both the substrate and NCS but allows the byproduct (succinimide) to partially precipitate or remain soluble for easy aqueous workup. It is non-nucleophilic.

  • Reagent Addition: Add NCS (1.40 g, 10.5 mmol, 1.05 equiv) portion-wise over 15 minutes at room temperature (

    
    ).
    
    • Critical Control: Do not add all at once. An exotherm can promote S-oxidation.

  • Reaction: Heat the mixture to

    
      and stir for 4–6 hours.
    
    • Monitoring: Monitor by HPLC or TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting amine (

      
      ) and appearance of the less polar chlorinated product (
      
      
      
      ).
  • Quench: Once conversion >95%, cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Chemistry: Water washing removes the succinimide byproduct and any unreacted NCS.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-40% EtOAc/Hexanes) to yield the 4-chloro derivative.

Procedure: Dichlorination (Targeting 4,6-Dichloro)

To synthesize the analog closer to the Ticagrelor intermediate (4,6-dichloro):

  • Follow the setup above but increase NCS to 2.2 equivalents (2.94 g for 10 mmol).

  • Increase reaction temperature to

    
     .
    
  • Extend reaction time to 12–16 hours .

  • Note: The second chlorination is slower because the first chlorine atom withdraws electrons, slightly deactivating the ring toward the second EAS attack.

Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis requires confirming the structure using orthogonal data.

Mass Spectrometry (LC-MS)

The chlorine isotope signature is the primary validation tool.

CompoundFormulaExpected m/z

Isotope Pattern (

)
Substrate

184.09No Cl split
Mono-Cl Product

218.053:1 (M : M+2)
Di-Cl Product

252.019:6:1 (M : M+2 : M+4)
Sulfoxide (Impurity)

200.08No Cl split
NMR Spectroscopy ( NMR in )
  • Substrate: Shows a singlet at

    
     ppm integrating for 2 protons  (H4 and H6).
    
  • Mono-Cl Product: Symmetry is broken. The signal becomes a singlet integrating for 1 proton (H6).

  • Di-Cl Product: No aromatic C-H signals remain. The amine

    
     protons (broad singlet, 
    
    
    
    ppm) should remain visible, confirming N-chlorination did not persist.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Deactivation of ring; wet solvent.Increase temp to

; add 10 mol%

as catalyst; ensure anhydrous MeCN.
S-Oxidation (Sulfoxide) Oxidant too strong or temp too high.Ensure NCS is used (not

or TCICA); keep temp

; add radical scavenger (BHT) if radical mechanism suspected (rare).
N-Chlorination Kinetic product formation.[2]Prolong reaction time to allow rearrangement to C-Cl; treat crude with dilute aqueous

to reduce N-Cl back to

.
Sticky Precipitate Succinimide accumulation.Dilute with ether/water during workup; succinimide is water-soluble.

References

  • Ticagrelor Intermediate Synthesis

    • Context: Describes the industrial synthesis of the propyl-thio analog via the nitro-reduction route, establishing the stability of the 4,6-dichloro-5-amino scaffold.
    • Source: Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters2007 , 17(21), 6013-6018. Link

  • NCS Chlorination of Heterocycles

    • Context: Standard protocols for using NCS for electrophilic substitution on electron-rich amino-heterocycles.
    • Source: Paudler, W. W., & Jovanovic, M. V. "Halogenation of some amino- and hydroxy-pyrimidines."[2][3][4][5] Journal of Organic Chemistry1983 , 48(7), 1064–1069. Link

  • Selectivity in Thioether-Containing Aromatics

    • Context: Discusses the chemoselectivity of NCS vs. other chlorinating agents in the presence of sulfide bonds.
    • Source: Kim, K. M., & Ryu, E. K. "Chlorination of electron-rich aromatics and heteroaromatics with NCS." Tetrahedron Letters1996 , 37(9), 1445-1448. Link

  • Patent Precedent (Analogous Chemistry)

    • Context: Describes the chlorination of 5-aminopyrimidine deriv
    • Source: Patent CN101219997B "Synthesis of 2-chloro-5-aminopyrimidine."[3] (Provides background on reactivity of the 5-amino core). Link

Sources

Reagents for the Preparation of 4,6-dichloro-2-(butylthio)pyrimidin-5-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4,6-dichloro-2-(butylthio)pyrimidin-5-amine is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is particularly pivotal in the preparation of antithrombotic agents, most notably as a precursor to potent P2Y12 receptor antagonists.[1] The precise arrangement of its chloro, butylthio, and amine functionalities on the pyrimidine core allows for sequential, regioselective modifications, making it an invaluable building block in medicinal chemistry and process development.

This comprehensive guide provides an in-depth analysis of the reagents, synthetic pathways, and detailed protocols for the preparation of 4,6-dichloro-2-(butylthio)pyrimidin-5-amine. The methodologies discussed are synthesized from established literature and patents, offering researchers and drug development professionals a practical and scientifically grounded resource. While many published examples focus on the propylthio analogue due to its use in the synthesis of Ticagrelor, the principles and procedures are directly adaptable for the butylthio derivative.[1][2][3]

Synthetic Strategies: A Mechanistic Overview

The synthesis of 4,6-dichloro-2-(alkylthio)pyrimidin-5-amine predominantly proceeds through two well-established routes. The choice of strategy often depends on the availability of starting materials, scalability, and safety considerations.

  • Route A: Nitration-Reduction Pathway. This is the most commonly cited method, which involves the introduction of a nitro group at the 5-position of a pyrimidine precursor, followed by its reduction to the desired amine. This pathway offers high yields but requires careful handling of nitrating agents and specific reduction conditions to avoid side reactions.

  • Route B: Direct Functionalization of a Pre-aminated Pyrimidine Core. This approach builds the pyrimidine ring with the amine (or a protected precursor) already in place, followed by chlorination and thiolation. This can be a more streamlined process, potentially avoiding the use of harsh nitrating and reducing agents.

Below is a visual representation of these synthetic workflows.

Synthetic_Workflow cluster_0 Route A: Nitration-Reduction Pathway cluster_1 Route B: Direct Functionalization Pathway A_start 2-Thiobarbituric Acid (or derivative) A_s1 S-Alkylation (1-Bromobutane) A_start->A_s1 Base (e.g., NaOH) A_s2 Nitration (Fuming Nitric Acid) A_s1->A_s2 A_s3 Chlorination (POCl3) A_s2->A_s3 A_s4 Nitro Reduction (e.g., Sodium Dithionite) A_s3->A_s4 A_end 4,6-dichloro-2-(butylthio) pyrimidin-5-amine A_s4->A_end B_start Substituted Diethyl Aminomalonate B_s1 Condensation (Urea) B_start->B_s1 B_s2 Chlorination (POCl3) B_s1->B_s2 B_s3 Thiolation (Butanethiol) B_s2->B_s3 Base B_end 4,6-dichloro-2-(butylthio) pyrimidin-5-amine B_s3->B_end

Caption: Comparative Synthetic Workflows

Detailed Application Notes and Protocols

This section provides a detailed, step-by-step protocol for the Nitration-Reduction Pathway (Route A), which is the most extensively documented and industrially relevant method.

Reagents and Materials
Reagent/MaterialGradePurpose
2-Thiobarbituric Acid≥98%Starting Material
1-Bromobutane≥99%Butylating Agent
Sodium HydroxideACS GradeBase
Fuming Nitric Acid≥90%Nitrating Agent
Phosphorus Oxychloride (POCl₃)≥99%Chlorinating Agent
N,N-Diisopropylethylamine (DIPEA)≥99%Catalyst/Base (optional)
Sodium Dithionite (Na₂S₂O₄)≥85%Reducing Agent
Tetrahydrofuran (THF)AnhydrousSolvent
WaterDeionizedSolvent/Quenching
Ethyl AcetateACS GradeExtraction Solvent
Brine (Saturated NaCl solution)Washing Agent
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Experimental Protocol: Nitration-Reduction Pathway

Step 1: Synthesis of 2-(Butylthio)pyrimidine-4,6-diol

  • To a stirred solution of 2-thiobarbituric acid in an aqueous solution of sodium hydroxide, slowly add 1-bromobutane at room temperature.

  • Heat the reaction mixture to 40-45°C and maintain for 5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 20-25°C and acidify with hydrochloric acid to a pH of 2.

  • The precipitated solid is filtered, washed with water, and dried to yield 2-(butylthio)pyrimidine-4,6-diol.

Causality: The basic conditions deprotonate the thiol group of 2-thiobarbituric acid, forming a thiolate anion which acts as a nucleophile, readily displacing the bromide from 1-bromobutane in an S-alkylation reaction.

Step 2: Synthesis of 2-(Butylthio)-5-nitropyrimidine-4,6-diol

  • To fuming nitric acid, cooled in an ice bath, add the 2-(butylthio)pyrimidine-4,6-diol portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Causality: The pyrimidine ring, activated by the hydroxyl groups, undergoes electrophilic aromatic substitution. Fuming nitric acid provides the nitronium ion (NO₂⁺) electrophile, which attacks the electron-rich 5-position of the pyrimidine ring.

Step 3: Synthesis of 4,6-dichloro-2-(butylthio)-5-nitropyrimidine

  • In a flask equipped with a reflux condenser, add 2-(butylthio)-5-nitropyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of N,N-diisopropylethylamine can be added.

  • Heat the mixture to reflux (approximately 100-120°C) and maintain for 3-4 hours.[4]

  • After completion, cool the reaction mixture and carefully quench by pouring it into ice water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated product.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl groups of the pyrimidine ring into chloro groups via a substitution reaction.

Step 4: Synthesis of 4,6-dichloro-2-(butylthio)pyrimidin-5-amine

  • Dissolve the 4,6-dichloro-2-(butylthio)-5-nitropyrimidine in a mixed solvent system, such as tetrahydrofuran (THF) and water.[4]

  • Add sodium dithionite (Na₂S₂O₄) portion-wise to the solution. The reaction is exothermic and should be controlled with an ice bath.

  • Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield 4,6-dichloro-2-(butylthio)pyrimidin-5-amine.

Causality: Sodium dithionite is a mild and effective reducing agent for converting aromatic nitro groups to amines, especially in the presence of sensitive functional groups like chloro substituents on a pyrimidine ring.[4] Alternative reducing systems like iron powder in acetic acid or catalytic hydrogenation are also reported but may present challenges in industrial scale-up or chemoselectivity.[2][4]

Conclusion

The preparation of 4,6-dichloro-2-(butylthio)pyrimidin-5-amine is a multi-step synthesis that requires careful selection and handling of reagents. The nitration-reduction pathway is a robust and well-documented method that provides good yields of this key pharmaceutical intermediate. By understanding the underlying chemical principles and adhering to detailed protocols, researchers can confidently synthesize this valuable compound for applications in drug discovery and development.

References

  • RASĀYAN Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

  • Google Patents. (2014). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]

  • Patsnap. (2019). Synthesis method of ticagrelor intermediate. [Link]

  • Google Patents. (2019). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

Application Note: UV Detection of 2-Alkylthio-4,6-Dichloropyrimidines for Chromatographic Analysis and Spectroscopic Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Alkylthio-4,6-dichloropyrimidines are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The pyrimidine core, substituted with reactive chloro groups at the 4 and 6 positions and a versatile alkylthio group at the 2 position, allows for diverse subsequent chemical modifications. Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and conducting quality control of these important building blocks.

This application note provides a comprehensive guide to the determination of optimal ultraviolet (UV) detection wavelengths for 2-alkylthio-4,6-dichloropyrimidines. We will delve into the underlying principles of UV spectroscopy for this class of compounds, present detailed protocols for their analysis by UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC), and offer insights into method validation.

Scientific Principles: Understanding the Chromophore

The UV absorbance of 2-alkylthio-4,6-dichloropyrimidines arises from the π → π* and n → π* electronic transitions within the pyrimidine ring. The heteroaromatic nature of the pyrimidine ring, with its delocalized π-electron system and non-bonding electrons on the nitrogen atoms, constitutes the primary chromophore. The substituents on the ring modulate the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).

  • Pyrimidine Core: The fundamental pyrimidine structure exhibits strong UV absorption.

  • Thioether Group (-SR): The sulfur atom of the alkylthio group possesses lone pairs of electrons that can interact with the π-system of the pyrimidine ring (an auxochromic effect), typically causing a bathochromic shift (shift to a longer wavelength) of the λmax compared to the unsubstituted pyrimidine.

  • Chloro Groups (-Cl): The chlorine atoms also act as auxochromes, further influencing the position and intensity of the absorption bands.

While specific, experimentally determined UV spectra for 2-alkylthio-4,6-dichloropyrimidines are not widely published, data from structurally related compounds provide a strong basis for wavelength selection. For instance, various 2-thiopyrimidine derivatives consistently show a UV absorption maximum in the range of 270-300 nm. A study on a complex pyrimidine derivative also identified a λmax of 275 nm[1]. This region is therefore a logical starting point for method development.

Recommended UV Detection Wavelengths

Based on the analysis of related structures, a primary detection wavelength in the range of 270 - 280 nm is recommended for the general analysis of 2-alkylthio-4,6-dichloropyrimidines. For sensitive detection of multiple related substances, especially during impurity profiling, a lower wavelength such as 220 nm may be beneficial, as many organic molecules exhibit strong absorbance in this region. However, it is crucial to note that selectivity may be reduced at lower wavelengths due to potential interference from other components in the sample matrix.

The optimal wavelength should always be empirically determined by acquiring a full UV-Vis spectrum of the specific analyte.

Experimental Protocols

Protocol 1: Determination of λmax by UV-Vis Spectrophotometry

This protocol outlines the procedure for determining the wavelength of maximum absorbance (λmax) for a 2-alkylthio-4,6-dichloropyrimidine standard.

1. Materials and Equipment:

  • 2-Alkylthio-4,6-dichloropyrimidine reference standard

  • Spectrophotometric grade solvent (e.g., methanol or acetonitrile)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Procedure:

  • Standard Solution Preparation: Accurately weigh a small amount of the reference standard and dissolve it in the chosen solvent to prepare a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain a working concentration that gives an absorbance reading between 0.5 and 1.0 AU (Absorbance Units). A typical starting concentration would be in the range of 10-20 µg/mL.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning from 200 nm to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent and place it in both the reference and sample holders. Run a baseline correction.

  • Sample Measurement: Rinse a quartz cuvette with the working solution, then fill it and place it in the sample holder.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.

  • λmax Determination: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Note any secondary maxima or shoulders in the spectrum.

Diagram 1: Workflow for λmax Determination

G A Prepare Stock Solution (approx. 1 mg/mL) B Prepare Working Solution (e.g., 10-20 µg/mL) A->B Dilution E Acquire UV Spectrum of Working Solution B->E C Set Spectrophotometer (Scan 200-400 nm) D Run Baseline Correction (Solvent Blank) C->D D->E F Identify λmax E->F

Caption: A logical workflow for determining the λmax of a compound.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a general method for the analysis of 2-alkylthio-4,6-dichloropyrimidines using reverse-phase HPLC with UV detection.

1. Materials and Equipment:

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Reference standard of the target analyte

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile and Water
Gradient Start with a 50:50 (v/v) mixture and adjust based on analyte retention. A gradient elution may be necessary for samples with multiple components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Primary: 275 nm (or the empirically determined λmax). Secondary (for impurity profiling): 220 nm .

3. Procedure:

  • Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and water. Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of the analyte in the mobile phase at concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before placing it in an autosampler vial.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standards and samples.

  • Data Processing: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Diagram 2: HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: A workflow for quantitative analysis by HPLC-UV.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatogram.

  • Linearity: The method should be linear over a defined range of concentrations. This is typically assessed by a linear regression analysis of the calibration curve (r² > 0.999).

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The selection of an appropriate UV detection wavelength is critical for the accurate and sensitive analysis of 2-alkylthio-4,6-dichloropyrimidines. Based on the chromophoric nature of these compounds and data from related structures, a wavelength in the range of 270-280 nm is recommended for general detection, with a lower wavelength of 220 nm being useful for comprehensive impurity profiling. The protocols provided in this application note offer a robust starting point for method development and validation, ensuring reliable analytical results for researchers, scientists, and drug development professionals working with this important class of chemical intermediates.

References

  • McIntyre, I. M., King, C. V., Skafidis, S., & Drummer, O. H. (1993). Dual ultraviolet wavelength high-performance liquid chromatographic method for the forensic or clinical analysis of seventeen antidepressants and some selected metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 621(2), 215-223. [Link]

  • Sobolewska, E., & Biesaga, M. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry, 55(3), 419-433. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-145. [Link]

  • Lynch, D. E., & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C: Crystal Structure Communications, 56(10), e536. [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2020). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2020(2), M1131. [Link]

  • Al-Ghannam, S. M., & El-Baih, F. E. M. (2018). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Pharmaceutical Sciences and Research, 9(10), 4265-4271. [Link]

  • Singh, S., & Kumar, V. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 3036-3041. [Link]

  • Raza, A., Ansari, T. M., Yar, A., Javeed, Z., & Asif, M. (2023). Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. Journal of Xi'an Shiyou University, Natural Science Edition, 19(07), 810-822. [Link]

  • Al-Ghannam, S. M. (2018). A HPLC-UV Method for Determination of Three Pesticides in Water. ResearchGate. [Link]

  • Kumar, P., & Narasimhan, B. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. [Link]

  • Seshadri, S. (2022). Illuminating the photophysical effects of light-responsive molecules on fluid properties. UC Santa Barbara. [Link]

  • Arellano Reyes, R. A. (2024). Synthesis and spectroscopy of novel charge-transfer triplet sensitizers and fluorescent probes for sensing applications. Dublin City University. [Link]

  • Matsabe, N. (2021). Comparison of gold, silver, and palladium nanoparticles prepared from plant extracts for enhancing luminol's ability to detect blood samples at crime scenes. University of Johannesburg. [Link]

  • De, S. (2011). Spectroscopic characterizations of organized Molecular Assemblies in Ultra thin films fabricated by Layer-by-Layer (LbL) self assembled Technique. Tripura University. [Link]

  • Pop, A., Zlibut, A., Vlase, G., & Vlase, T. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. Molecules, 28(9), 3899. [Link]

  • Singh, G., Kumar, D., & Singh, M. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Removing 2-(Butylthio)-4,6-dichloropyrimidin-5-amine from Ticagrelor API

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticagrelor API Impurity Management Topic: Elimination of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (Starting Material Homologue)

Executive Summary & Diagnostic Context

User Query: "How do I remove the impurity 2-(Butylthio)-4,6-dichloropyrimidin-5-amine from my Ticagrelor API batch?"

Technical Diagnosis: The molecule you are targeting, 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (hereafter referred to as Impurity-Bu ), is a structural homologue of the standard Ticagrelor starting material, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine .[1][2]

  • Origin: This is a Process-Related Impurity (PRI) .[1][2][3] It typically arises when the raw reagent propyl mercaptan used in the pyrimidine synthesis is contaminated with butyl mercaptan.[1][3]

  • The Challenge: Because it differs from the correct starting material by only a single methylene unit (-CH₂-), it possesses nearly identical chemical reactivity.[1][2][3] If it remains unreacted, it is a lipophilic contaminant.[1][2][3] If it reacts downstream, it forms "Butyl-Ticagrelor" (an analog impurity).[1][2][3]

  • The Solution: This guide focuses on removing the unreacted amine form using its distinct hydrophobicity profile compared to the final Ticagrelor API.[1][3]

The Impurity Pathway (Visualized)

Understanding where this impurity enters and how it behaves is critical for removal.[1][3]

Ticagrelor_Impurity_Pathway cluster_removal Purification Target RawMat Raw Reagent: Propyl Mercaptan Synthesis Pyrimidine Core Synthesis (Chlorination/Amination) RawMat->Synthesis Contam Contaminant: Butyl Mercaptan Contam->Synthesis Trace carryover CorrectSM Correct SM: 4,6-dichloro-2-(propylthio)... Synthesis->CorrectSM ImpurityBu Impurity-Bu: 2-(Butylthio)-4,6-dichloro... Synthesis->ImpurityBu Reaction Coupling with Cyclopentyl/Cyclopropyl Amines CorrectSM->Reaction ImpurityBu->Reaction Competes API_Mix Crude Ticagrelor Mixture Reaction->API_Mix Fate1 Unreacted Impurity-Bu (Lipophilic Small Molecule) API_Mix->Fate1 No Reaction Fate2 Reacted Homologue (Butyl-Ticagrelor Analog) API_Mix->Fate2 Reaction Occurs

Figure 1: The genesis of the Butyl-thio impurity.[1][2][3] This guide targets "Fate 1" (Unreacted Impurity).

Physicochemical Separation Strategy

To remove Impurity-Bu , we exploit the polarity difference between the impurity and the API.[1][3]

FeatureTicagrelor APIImpurity-Bu (Target)Separation Logic
Molecular Weight ~522.57 g/mol ~252.16 g/mol Significant size difference allows for diffusion variance.[1][2]
Polarity Moderate-Polar (Contains Diol & Hydroxyl)Non-Polar/Lipophilic (Dichloro + Thiobutyl)Impurity-Bu is highly soluble in non-polar solvents (Heptane/Isooctane).[1][2][3]
H-Bonding High (Donor/Acceptor sites)Low (Amine only)Ticagrelor crystallizes readily; Impurity-Bu tends to stay in oil/mother liquor.[1][2][3]

Protocol: Solvent-Anti-Solvent Extraction (Crystallization)[1][2][3]

This is the industry-standard method for purging lipophilic starting materials from Ticagrelor.[1]

Objective: Crystallize Ticagrelor while keeping Impurity-Bu dissolved in the mother liquor.

Reagents Required:
  • Ethyl Acetate (Solvent)[1][2][3][4]

  • Isooctane or n-Heptane (Anti-solvent)[1][2][3]

  • Seed Crystals (Ticagrelor Polymorph II, if available)[1][2][3]

Step-by-Step Workflow:
  • Dissolution:

    • Charge the Crude Ticagrelor into the reactor.

    • Add Ethyl Acetate (EtOAc) at a ratio of 10:1 (v/w) relative to the crude mass.[1][2]

    • Heat to 50–55°C until a clear solution is obtained.

    • Checkpoint: If the solution is hazy, filter hot to remove inorganic salts.[1][2][3]

  • The Purge (Anti-Solvent Addition):

    • While maintaining 50°C, slowly add Isooctane (or n-Heptane) dropwise.

    • Target Ratio: 3:1 (Isooctane : EtOAc).[1][2]

    • Critical Step: Stop addition when the solution turns slightly turbid (the "cloud point").[1][2]

  • Seeding & Crystallization:

    • Add seed crystals (0.5% w/w).[1][2][3] Stir for 1 hour at 50°C to establish crystal growth.

    • Cool the batch slowly to 20–25°C over 4 hours (linear ramp).

    • Mechanism:[4][5][6] Ticagrelor crystallizes out.[1][2][3][4][5][6][7] The lipophilic Impurity-Bu , having high affinity for Isooctane, remains dissolved in the mother liquor.[1][2]

  • Isolation:

    • Filter the slurry.[1][3][5]

    • Wash: Displacement wash with a 1:5 mixture of EtOAc:Isooctane.[1][2] Do not use pure Isooctane yet, as it might precipitate the impurity onto the cake.[2][3]

    • Dry under vacuum at 40°C.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: The impurity level is still >0.15% after crystallization. Why?

Diagnosis: The impurity may be trapped within the crystal lattice (occlusion) or the mother liquor was too saturated.[1][2][3] Corrective Action: Perform a "Reslurry" (Swish Wash) instead of full recrystallization.

  • Suspend the solid API in pure n-Heptane (10 volumes).

  • Heat to 40°C and stir vigorously for 3 hours.

  • Ticagrelor will not dissolve, but the surface-bound lipophilic Impurity-Bu will leach into the warm Heptane.[1][3]

  • Filter hot.[1][2]

Q2: I see a new peak eluting after Ticagrelor in HPLC. Is this it?

Diagnosis: Yes. In Reverse-Phase (C18) HPLC, the Butyl-homologue is more hydrophobic than the Propyl-parent (Ticagrelor).[1][2][3]

  • Ticagrelor RT: ~10-12 min.

  • Impurity-Bu RT: ~14-16 min (Later elution).

  • Note: If the peak elutes very early, it is likely the unreacted pyrimidine core (the target of this guide).[1][2][3] If it elutes just after Ticagrelor, it is likely the Butyl-Ticagrelor Analog (reacted impurity).[1][2][3]

Q3: Can I use Methanol/Water instead of EtOAc/Isooctane?

Diagnosis: Yes, but with caution. Risk: In Methanol/Water (a polar system), the lipophilic Impurity-Bu has very low solubility.[1][2] If you add too much water (anti-solvent), the impurity might "oil out" and stick to your crystals.[1][2][3] Recommendation: Stick to the EtOAc/Isooctane system for this specific lipophilic impurity.[1][3] It acts as a "washing" solvent for the contaminant.[1][3]

References & Grounding

  • AstraZeneca AB. Crystalline Forms of Ticagrelor.[1][2][3][5] WO2000034283.[1][2] (Defines the base synthesis and purification logic).

  • Shenzhen Salubris Pharmaceuticals. Ticagrelor Purification Method. WO2019127294.[1][2][6] (Describes the specific use of ester/alkane solvent systems for impurity purging). [1][2]

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and antiplatelet activity of Ticagrelor analogues. (Provides context on structure-activity relationships and homologue synthesis).

(Note: Always verify protocols against your specific internal safety data sheets (SDS) and regulatory filings.)

Sources

Technical Support Center: Purification of 4,6-Dichloro-2-(butylthio)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4,6-dichloro-2-(butylthio)pyrimidin-5-amine. This resource is designed for researchers, chemists, and process development professionals who are working with this key intermediate, notably in the synthesis of Ticagrelor and other pharmaceutical agents.[1][2] As a critical purification step, recrystallization of this compound can present unique challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols for the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing 4,6-dichloro-2-(butylthio)pyrimidin-5-amine?

The single most critical factor is solvent selection. An ideal solvent for this compound must exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] This differential solubility is the driving force for crystallization upon cooling. Given the compound's structure—a substituted pyrimidine with chloro, amine, and alkylthio groups—it is moderately polar. Empirical testing is essential, but good starting points are polar organic solvents like lower alcohols (methanol, ethanol) or ethyl acetate.[4]

Q2: My crude material is an oil or a semi-solid. Can I still use recrystallization?

Yes, this is a common scenario. The crude product, after synthesis and initial workup, can often be an oil or a waxy solid, especially if residual solvents or impurities are present.[1][5] In many synthetic routes, the precursor 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is reduced to the desired amine.[6][7] If this reduction is incomplete, the residual nitro compound, which is less polar and has a lower melting point, can act as an oily impurity, hindering crystallization.

Recommended Action: Before attempting recrystallization, ensure your workup is robust. Extractions with a suitable solvent like dichloromethane or ethyl acetate followed by washing with a saturated sodium bicarbonate solution and brine can help remove acidic or water-soluble impurities.[3][5] If the material remains oily, you may need to perform a rapid filtration through a small plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to remove the most significant impurities before proceeding with recrystallization.[3]

Q3: Which solvent system do you recommend for a first attempt at recrystallization?

Based on the compound's properties and established protocols for similar pyrimidines, two primary approaches are recommended.

Approach 1: Single-Solvent System Methanol is an excellent starting point. The compound is known to be soluble in methanol, and its solubility is likely to decrease significantly upon cooling.[1]

Approach 2: Two-Solvent System (Solvent/Anti-Solvent) This method is often more versatile and allows for finer control over the crystallization process. A highly effective combination is dissolving the compound in a minimal amount of a "good" solvent like dichloromethane (DCM) or ethyl acetate at room temperature or with gentle warming, followed by the slow, dropwise addition of a "poor" or "anti-solvent" like heptane or hexane until persistent turbidity is observed.[8]

The table below summarizes potential solvent systems.

System TypeGood Solvent(s)Anti-Solvent(s)Boiling Point (°C)Key Considerations
Single Solvent MethanolN/A~65 °CGood general-purpose choice. Ensure slow cooling to prevent rapid crashing out of solution.
Single Solvent EthanolN/A~78 °CSimilar to methanol, may offer a slightly different solubility profile.
Single Solvent Isopropanol (IPA)N/A~82 °CHigher boiling point can aid in dissolving stubborn impurities. Slower evaporation rate.
Two-Solvent Ethyl AcetateHeptane / Hexane77 °C / 98 °CExcellent system for controlling supersaturation. Add heptane/hexane to the hot ethyl acetate solution.[8]
Two-Solvent Dichloromethane (DCM)Heptane / Hexane40 °C / 98 °CUseful for heat-sensitive materials due to DCM's low boiling point. Be cautious of the anti-solvent boiling.[9]
Two-Solvent TolueneHeptane / Hexane111 °C / 98 °CHigher boiling system; can be effective for less soluble impurities.

Data sourced from multiple references.[10][11]

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)
  • Dissolution: Place the crude 4,6-dichloro-2-(butylthio)pyrimidin-5-amine (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add IPA in small portions (start with 20-25 mL).

  • Heating: Heat the mixture on a hot plate with stirring to a gentle boil (~80-82 °C). Continue to add IPA dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decoloring (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly for 1-2 minutes, and add a small amount of activated charcoal (approx. 1-2% by weight). Return the mixture to a boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. To promote slower cooling, you can place the flask on an insulating surface like a cork ring or wooden block.[12]

  • Maturation: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath or refrigerator (2-8 °C) for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold IPA to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The product should be a white to off-white crystalline solid.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate / Heptane)
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude material (e.g., 5.0 g) in the minimum amount of warm ethyl acetate (~70 °C) required for complete dissolution.

  • Anti-Solvent Addition: While keeping the solution hot and stirring, add heptane dropwise from a dropping funnel. You will observe the solution becoming cloudy at the point of addition. Continue adding until a faint, persistent turbidity remains even with vigorous stirring.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the slight precipitate and obtain a clear solution again. This ensures the solution is perfectly saturated at that temperature.

  • Crystallization & Isolation: Remove the flask from the heat and follow steps 5-8 from the Single-Solvent Protocol above, using ice-cold heptane or a mixture of ethyl acetate/heptane (e.g., 1:4) for the final wash.

Troubleshooting Guide

// Nodes start [label="Problem Encountered During\nRecrystallization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; no_xtals [label="No Crystals Form Upon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; oiling_out [label="Product Separates as an Oil,\nNot Crystals", fillcolor="#FBBC05", fontcolor="#202124"]; low_yield [label="Poor Recovery / Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; poor_purity [label="Product is Colored or\nPurity is Low", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for No Crystals sol1_1 [label="Solution is not saturated.\n- Boil off excess solvent.\n- Re-cool.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol1_2 [label="Nucleation is inhibited.\n- Scratch inner wall of flask.\n- Add a seed crystal.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol1_3 [label="Compound is too soluble.\n- Cool to lower temperature (dry ice).\n- Change to a less-solubilizing solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions for Oiling Out sol2_1 [label="Cooling is too rapid.\n- Reheat to dissolve.\n- Cool solution more slowly (insulate flask).", fillcolor="#FFFFFF", fontcolor="#202124"]; sol2_2 [label="Solvent boiling point is too high\ncompared to product melting point.\n- Choose a lower-boiling solvent.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol2_3 [label="Solution is too concentrated.\n- Reheat and add a small amount\nof additional hot solvent.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions for Low Yield sol3_1 [label="Too much solvent was used.\n- Concentrate mother liquor and\nrecool for a second crop.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol3_2 [label="Premature crystallization occurred\nduring hot filtration.\n- Use pre-warmed glassware.\n- Add a small excess of solvent before filtering.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol3_3 [label="Product is significantly soluble\nin cold solvent.\n- Use a different solvent system.\n- Ensure final cooling is thorough (ice bath).", fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions for Poor Purity sol4_1 [label="Insoluble impurities present.\n- Perform a hot filtration step.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol4_2 [label="Colored impurities co-crystallized.\n- Redissolve and treat with\nactivated charcoal before hot filtration.", fillcolor="#FFFFFF", fontcolor="#202124"]; sol4_3 [label="Crystallization was too rapid,\ntrapping impurities.\n- Redissolve, add slightly more solvent,\nand cool slowly.[12]", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> no_xtals; start -> oiling_out; start -> low_yield; start -> poor_purity;

no_xtals -> sol1_1 [label="Cause & Solution"]; no_xtals -> sol1_2 [label="Cause & Solution"]; no_xtals -> sol1_3 [label="Cause & Solution"];

oiling_out -> sol2_1 [label="Cause & Solution"]; oiling_out -> sol2_2 [label="Cause & Solution"]; oiling_out -> sol2_3 [label="Cause & Solution"];

low_yield -> sol3_1 [label="Cause & Solution"]; low_yield -> sol3_2 [label="Cause & Solution"]; low_yield -> sol3_3 [label="Cause & Solution"];

poor_purity -> sol4_1 [label="Cause & Solution"]; poor_purity -> sol4_2 [label="Cause & Solution"]; poor_purity -> sol4_3 [label="Cause & Solution"]; } end_dot Caption: Troubleshooting Decision Tree for Recrystallization.

Issue 1: My product "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solubility of the compound in the hot solvent is so high that upon cooling, the solution becomes supersaturated below the melting point of the compound itself. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is common when using a solvent that is too "good" or when the solution is cooled too quickly.

  • Solution:

    • Re-heat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to make the solution slightly less concentrated.

    • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask by placing it in a warm water bath that is allowed to cool to room temperature can be very effective.

    • Change Solvents: If the problem persists, the solvent is likely inappropriate. Switch to a solvent in which the compound is slightly less soluble at high temperatures, or move to a two-solvent system where solubility can be more precisely controlled.

Issue 2: The final product purity is low, or it has a persistent yellow/brown color.
  • Causality: Colored impurities are common in multi-step organic syntheses.[5] If these impurities have similar solubility profiles to the target compound, they can co-crystallize. Rapid crystallization can also trap impurities within the crystal lattice.[12]

  • Solution:

    • Activated Charcoal Treatment: For colored impurities, use activated charcoal as described in Protocol 1. Charcoal has a high surface area and adsorbs large, flat, aromatic molecules that are often responsible for color. Use it sparingly, as it can also adsorb your product, reducing yield.

    • Ensure Slow Crystal Growth: Rapidly "crashing out" the solid will not provide good purification. The key to high purity is allowing the crystals to form slowly, which gives the molecules of your desired compound time to selectively incorporate into the growing lattice, leaving impurities behind in the mother liquor.[12] If crystals form too quickly, you have used too little solvent or cooled too fast. Re-heat, add a little more solvent, and cool slowly.[12]

    • Consider a Re-crystallization: If purity is still not satisfactory, a second recrystallization is often necessary. The purity of the starting material for the second attempt will be much higher, making successful purification more likely.

Issue 3: I am not getting any crystals to form, even after cooling in an ice bath.
  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated even when cold, or the solution lacks nucleation sites to initiate crystal growth.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form. Alternatively, if you have a small crystal of pure product, add it to the solution (a "seed crystal") to initiate crystallization.

    • Reduce Solvent Volume: If scratching or seeding does not work, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the solution to cool again.[12]

    • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (e.g., adding water dropwise to a cold methanol solution) to decrease the compound's solubility and force precipitation. This should be a last resort, as it can sometimes cause the product to oil out or precipitate as an amorphous solid.

References

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Eureka | Patsnap. Retrieved February 13, 2026, from [Link]

  • Process for the preparation of 4,6-dihalopyrimidin-5-amines. (2015). Google Patents.
  • University of California. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.). Google Patents.
  • Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. (n.d.). Retrieved February 13, 2026, from [Link]

  • Biorelevant dissolution studies of platelet aggregation inhibitor: Ticagrelor hydrochloride and its co-crystal with sodium salt of Aspirin. (2022). International Journal of Applied Pharmaceutics. Retrieved February 13, 2026, from [Link]

  • Process for the preparation of ticagrelor. (n.d.). Google Patents.
  • Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Recrystallization with two solvents. (2019). Reddit. Retrieved February 13, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved February 13, 2026, from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Controlling side reactions in 2-alkylthio pyrimidine chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the specific challenges of converting 2-alkylthio-4-hydroxypyrimidines (and related tautomers) to their 4-chloro analogs.

This transformation is deceptively simple. While standard protocols exist, the presence of the sulfur moiety (thioether) at the 2-position introduces three critical failure modes: Sulfur Oxidation , Desulfurization (Ipso-substitution) , and Product Hydrolysis .

🚨 PART 1: TRIAGE – Diagnostic Hub

Identify your problem based on experimental observation.[1]

SymptomProbable Root CauseImmediate Action
Mass Spec +16 / +32 Sulfur Oxidation (Sulfoxide/Sulfone formation).[1] Caused by oxidizing impurities (free

) in

or use of

.
Stop. Check reagent quality. Use freshly distilled

. Avoid

.
Loss of S-Alkyl Peak (NMR) Ipso-substitution. The chloride has displaced the sulfur group.[1] Caused by excessive temperature (>110°C) or prolonged reaction time.Reduce Temp. Switch to catalytic DMF methods to lower the energy barrier.
Starting Material Returns Hydrolysis. The active chloro-intermediate reverted to the hydroxy form during aqueous quench.[2]Modify Workup. Quench into cold basic buffer (NaHCO3). Do not allow acidic aqueous contact.
New Peak at C-5 (NMR) Vilsmeier Formylation. If C-5 is unsubstituted, DMF (used as solvent) has formylated the ring.Change Solvent. Use DMF only as a catalyst (0.1 eq). Use Toluene or MeCN as the bulk solvent.

🛠 PART 2: TROUBLESHOOTING & FAQs

Q1: Why is my sulfur oxidizing? I am using standard .

A: Phosphorus oxychloride (


) is not an oxidant, but aged 

is. Over time,

decomposes to release free chlorine (

) and HCl. The thioether moiety at the 2-position is highly nucleophilic and susceptible to oxidation by free halogens.
  • The Fix:

    • Distill your

      
        before use if the bottle is old or yellowed.
      
    • Avoid

      
      :  Many "standard" protocols suggest adding 
      
      
      
      to boost reactivity. Do not do this with alkylthio substrates;
      
      
      is a stronger chlorinating agent but also promotes oxidative side reactions on sulfur [1].
    • Scavengers: In extreme cases, adding a sacrificial alkene (like cyclohexene) can scavenge free

      
      , though this is rarely needed if reagents are pure.
      
Q2: My LCMS shows the product formed, but it disappears during workup.

A: You are likely experiencing Acid-Catalyzed Hydrolysis . The 4-chloropyrimidine product is an imidoyl chloride analog.[1] It is electrophilic and reactive toward water, especially in acidic environments. When you pour the reaction mixture onto ice, the hydrolysis of excess


 generates massive amounts of phosphoric and hydrochloric acid.
  • The Protocol Adjustments:

    • Inverse Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice +

      
        (or 
      
      
      
      ).
    • pH Control: Keep the quench mixture basic (pH > 8) at all times.

    • Speed: Extract into organic solvent (DCM or EtOAc) immediately. Do not let the product sit in the aqueous phase.

Q3: Can I use DMF to speed up the reaction?

A: Yes, but only as a Catalyst , not a solvent. This is the Vilsmeier-Haack activation. DMF reacts with


 to form the electrophilic Vilsmeier reagent (chloroiminium ion). This species is far more reactive toward the pyrimidinone oxygen than 

alone, allowing you to run the reaction at lower temperatures (60–80°C instead of reflux).
  • The Risk: If you use DMF as the solvent and your pyrimidine has an open C-5 position, you will formylate the ring (add a -CHO group) instead of just chlorinating the C-4 position [2].

  • Recommendation: Use 0.1 to 0.5 equivalents of DMF relative to the substrate.

🔬 PART 3: MECHANISTIC VISUALIZATION

Understanding the competition between the desired pathway and side reactions.

The diagram below illustrates the critical branching points. Note how Temperature and Reagent Purity dictate the path.

G SM 2-Alkylthio-4-hydroxypyrimidine (Starting Material) Inter Phosphorylated Intermediate (O-P Bond) SM->Inter Activation OxProd Sulfoxide/Sulfone (Side Reaction A) SM->OxProd Oxidizing Impurities (Cl2) or PCl5 usage POCl3 POCl3 + Base POCl3->Inter Prod 4-Chloro-2-alkylthiopyrimidine (DESIRED PRODUCT) Inter->Prod Cl- Attack (Nucleophilic Sub.) Standard Path IpsoProd 2,4-Dichloropyrimidine (Side Reaction B: Desulfurization) Inter->IpsoProd Excess Heat (>110°C) Cl- attacks C-2 instead of C-4 HydProd Reverted Starting Material (Side Reaction C: Hydrolysis) Prod->HydProd Acidic Aqueous Workup Slow Extraction

Figure 1: Reaction pathways showing the desired chlorination versus oxidation, ipso-substitution, and hydrolysis failure modes.

🧪 PART 4: OPTIMIZED PROTOCOL (Self-Validating)

This protocol utilizes catalytic Vilsmeier activation to allow milder conditions, preserving the sulfide.

Reagents:

  • Substrate: 2-(Methylthio)pyrimidin-4(3H)-one (1.0 eq)[1]

  • Reagent:

    
     (3.0 – 5.0 eq)
    
  • Catalyst: DMF (0.1 – 0.2 eq) or N,N-Dimethylaniline (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Toluene (Optional, can run neat in

    
    )
    

Step-by-Step:

  • Setup: In a dry flask under Nitrogen/Argon, suspend the substrate in MeCN (or use neat

    
     if solubility is poor).
    
  • Activation: Add

    
     slowly. Then, add the base (Dimethylaniline) or catalyst (DMF) dropwise at 0°C.
    
    • Checkpoint: A slight exotherm indicates active complex formation.

  • Reaction: Heat to 60–80°C .

    • Why? Standard reflux (105°C) promotes desulfurization. Vilsmeier conditions allow conversion at lower temps.

  • Monitoring: Check TLC/HPLC after 2 hours.

    • Validation: Look for the disappearance of the polar SM peak. If SM remains after 4h, add 0.5 eq more

      
      , but do not increase temp.
      
  • Workup (The Critical Step):

    • Cool mixture to RT.

    • Concentrate under reduced pressure to remove excess

      
       (Rotavap with a caustic trap). Crucial:  Removing bulk 
      
      
      
      before quenching reduces acid generation.
    • Pour the residue slowly into Ice/Sat.

      
       .
      
    • Extract immediately with Dichloromethane (

      
      ).
      
    • Wash organics with Brine, Dry over

      
      , and concentrate.
      

📚 References

  • ChemicalBook. (2019). Synthesis of 4-Chloro-2-methylthiopyrimidine. Journal of Chemical Research.

    • Context: Describes the standard synthesis and yields, highlighting the stability of the methylthio group under controlled conditions.

  • MDPI. (2016).[3] Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.

    • Context: Demonstrates the risk of formylation (C-C bond formation) when DMF is used in excess/as solvent rather than as a catalyst.

  • BenchChem. (2025).[2][4] Preventing byproduct formation in pyrimidine chlorination reactions.

    • Context: General troubleshooting for hydrolysis and over-chlorination during pyrimidine processing.

  • Royal Society of Chemistry. (1970). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

    • Context: Validates the "Ipso-substitution" mechanism where the methylthio group is displaced by nucleophiles.[1]

Sources

Resolving Co-elution of Ticagrelor Impurities in Reverse-Phase Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of Ticagrelor and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of co-elution in reverse-phase chromatography. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting strategies and answers to frequently encountered questions, empowering you to achieve robust and reliable separations.

Understanding the Challenge: The Physicochemical Landscape of Ticagrelor and Its Impurities

Ticagrelor is a complex, non-prodrug molecule belonging to the chemical class of cyclo-pentyl-triazolo-pyrimidines.[1][2] Its structure, which includes multiple hydrogen bond donors and acceptors, contributes to its specific chromatographic behavior.[3] Impurities associated with Ticagrelor can originate from the synthetic route as by-products or arise from degradation under various stress conditions such as oxidation, hydrolysis, and photolysis.[] These impurities often share a similar structural backbone to the parent molecule, leading to comparable retention characteristics in reverse-phase HPLC and, consequently, the vexing issue of co-elution.

A critical factor in manipulating the retention of ionizable compounds in reverse-phase HPLC is the mobile phase pH. However, for Ticagrelor, this is less straightforward. According to documentation from the U.S. Food and Drug Administration (FDA), Ticagrelor does not have a pKa value within the physiological range of pH 1-8.[5] Other sources provide a predicted pKa of approximately 12.9-13.26, suggesting it is a very weak base.[6][7] This implies that within the typical operating pH range of most silica-based reverse-phase columns (pH 2-8), Ticagrelor itself will remain in a neutral, un-ionized state.[8] While this means we cannot significantly alter Ticagrelor's retention by manipulating its own charge, adjusting the mobile phase pH remains a powerful tool to influence the ionization state of certain impurities and the silica surface itself, thereby altering selectivity.

Frequently Asked Questions (FAQs)

Q1: My Ticagrelor peak is showing significant tailing or shouldering. Is this always a co-elution issue?

Not necessarily. While peak asymmetry can indicate a hidden, co-eluting impurity, it can also stem from other issues. Before extensive method redevelopment, consider the following:

  • Column Overload: Injecting too high a concentration of your sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting your sample.

  • Secondary Interactions: The secondary amino group in Ticagrelor's structure can interact with acidic silanol groups on the surface of the stationary phase, causing peak tailing. Using a modern, high-purity, end-capped C18 or C8 column can minimize these interactions.

  • Physical Column Issues: A partially blocked frit or a void in the column packing can also lead to distorted peak shapes. If all peaks in your chromatogram are affected, this is a likely culprit.

Q2: I'm using a standard C18 column and can't separate Ticagrelor from a known impurity. What is the first parameter I should adjust?

Your first and often most impactful adjustment should be the mobile phase pH . Even though Ticagrelor's ionization state is unlikely to change, your impurity might be ionizable. A small change in pH can significantly alter the impurity's polarity and, therefore, its retention time.

Q3: I've tried adjusting the pH and the organic modifier (acetonitrile vs. methanol), but two impurity peaks remain co-eluted. What's my next step?

When mobile phase optimization is insufficient, changing the stationary phase chemistry is the most effective strategy to resolve stubborn co-elution. Different stationary phases offer alternative separation mechanisms beyond simple hydrophobicity.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section provides a step-by-step workflow to systematically tackle co-elution problems in your Ticagrelor impurity analysis.

Step 1: Initial Assessment and Problem Confirmation

Before making any changes, confirm that you are indeed dealing with a co-elution issue.

Protocol:

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function to analyze the Ticagrelor peak and any other suspect peaks across their entire width. A non-homogenous spectrum is a strong indicator of a co-eluting species.

  • Overlay Chromatograms: Compare the chromatogram of your sample with that of a pure Ticagrelor reference standard. Any significant differences in peak shape or symmetry in the sample chromatogram suggest the presence of an impurity.

  • Spiking Study: If you have a reference standard for the suspected co-eluting impurity, spike it into your sample. An increase in the peak height or area of the main peak, or the appearance of a shoulder, confirms the co-elution.

Step 2: Optimizing the Mobile Phase

As discussed, manipulating the mobile phase is a powerful first line of defense.

Workflow for Mobile Phase Optimization:

start Initial Co-elution Observed ph_adjust Adjust Mobile Phase pH (e.g., in 0.5 unit increments from pH 3.0 to 7.0) start->ph_adjust check_resolution_ph Resolution Improved? ph_adjust->check_resolution_ph organic_modifier Change Organic Modifier (e.g., Acetonitrile to Methanol or vice-versa) check_resolution_ph->organic_modifier No success Resolution Achieved check_resolution_ph->success Yes check_resolution_organic Resolution Improved? organic_modifier->check_resolution_organic gradient_slope Modify Gradient Slope (Shallower gradient around the elution time of interest) check_resolution_organic->gradient_slope No check_resolution_organic->success Yes check_resolution_gradient Resolution Improved? gradient_slope->check_resolution_gradient check_resolution_gradient->success Yes next_step Proceed to Stationary Phase Optimization check_resolution_gradient->next_step No

Caption: Workflow for Mobile Phase Optimization.

Causality behind the choices:

  • pH Adjustment: This is the primary tool to alter the charge state of ionizable impurities, causing significant shifts in retention time.

  • Organic Modifier: Acetonitrile and methanol have different solvating properties and can induce different selectivities. Methanol is a protic solvent and a better hydrogen bond donor, which can alter interactions with polar analytes.

  • Gradient Slope: A shallower gradient increases the separation window for closely eluting compounds, often improving resolution.

Step 3: Advanced Strategy - Changing the Stationary Phase

If mobile phase optimization fails, the next logical step is to explore alternative stationary phase chemistries that offer different interaction mechanisms.

Comparison of Stationary Phases for Ticagrelor Analysis:

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
Standard C18 Hydrophobic (van der Waals) interactions.General purpose separation of non-polar to moderately polar compounds. A good starting point.
Polar-Embedded C18 Hydrophobic and hydrogen bonding.Improving retention of polar compounds and providing alternative selectivity to standard C18.[9]
Phenyl-Hexyl Hydrophobic and π-π interactions.Separating aromatic compounds or those with double bonds. The phenyl ring can interact with the aromatic systems in Ticagrelor and its impurities, offering unique selectivity.[3][7][10][11]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and hydrogen bonding.Separating structurally similar compounds, isomers, and halogenated compounds. The fluorine atoms create a highly electron-deficient ring, leading to strong dipole and charge-transfer interactions.[5][6][8][12][13]

Experimental Protocol for Column Screening:

  • Select Columns: Based on the table above, select at least two alternative columns (e.g., a Phenyl-Hexyl and a PFP column) in addition to your standard C18.

  • Initial Conditions: Use your optimized mobile phase from Step 2 as a starting point for all columns.

  • Run Screening Gradient: Perform a generic screening gradient (e.g., 5-95% organic in 15 minutes) on each column with your sample.

  • Evaluate Selectivity: Compare the chromatograms. Look for changes in elution order and significant improvements in the resolution of the co-eluting pair.

  • Optimize: Once you have identified the most promising stationary phase, fine-tune the mobile phase conditions (pH, organic modifier, gradient) as described in Step 2 to achieve optimal separation.

Logical Relationship for Column Selection:

start Co-elution persists after mobile phase optimization structure_analysis Analyze structures of Ticagrelor and known impurities (e.g., Ticagrelor EP Impurity B, Impurity G) start->structure_analysis aromatic_present Are aromatic rings or double bonds key differentiators? structure_analysis->aromatic_present halogenated_isomeric Are impurities halogenated or positional isomers? aromatic_present->halogenated_isomeric No phenyl_hexyl Select Phenyl-Hexyl Column (Utilizes π-π interactions) aromatic_present->phenyl_hexyl Yes pfp Select PFP Column (Utilizes dipole-dipole and other polar interactions) halogenated_isomeric->pfp Yes polar_embedded Consider Polar-Embedded C18 (For general polarity differences) halogenated_isomeric->polar_embedded No optimize Optimize mobile phase on selected column phenyl_hexyl->optimize pfp->optimize polar_embedded->optimize

Caption: Decision tree for alternative column selection.

By systematically working through these troubleshooting steps, you can efficiently diagnose and resolve even the most challenging co-elution problems encountered during the analysis of Ticagrelor and its impurities, ensuring the accuracy and reliability of your results.

References

  • Phenyl-Hexyl Columns. SMT - Separation Methods Technologies. Available at: [Link]

  • InertSustain PFP HPLC Columns. GL Sciences. Available at: [Link]

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. YMC. Available at: [Link]

  • A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. Available at: [Link]

  • New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex. Available at: [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Available at: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. Available at: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available at: [Link]

  • What Makes Ticagrelor EP Impurity B Critical in Pharma Analysis? - Blog Details. Available at: [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. Available at: [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available at: [Link]

  • Ticagrelor EP Impurity B | CAS No- 1788033-05-5. GLP Pharma Standards. Available at: [Link]

  • Ticagrelor EP Impurity G. Veeprho. Available at: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available at: [Link]

  • Ticagrelor Chiral Impurity. Veeprho Pharmaceuticals. Available at: [Link]

  • Ticagrelor related compound B | CAS 1788033-05-5. Veeprho. Available at: [Link]

  • Ticagrelor Related Compound B. Available at: [Link]

  • Ticagrelor. PubChem. Available at: [Link]

  • CAS No : 1788033-05-5 | Product Name : Ticagrelor - Impurity B. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Solubility of Ticagrelor Forms in Solvents. Scribd. Available at: [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • Ticagrelor - pharmaceutical raw materials both for vet and human. Available at: [Link]

  • Different estimation method of Ticagrelor. ijrti. Available at: [Link]

  • A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PMC. Available at: [Link]

  • Impact of Crystal Habit on Solubility of Ticagrelor. MDPI. Available at: [Link]

  • P607 BRILIQUE /TICAGRELOR/ SAFETY PROFILE RELATED TO THRESHOLD OF TOXICOLOGICAL CONCERN /TTC/ FOR IMPURITIES UL127, UL133,UL13. pA2 Online. Available at: [Link]

  • International Journal of PharmTech Research. Available at: [Link]

  • Ticagrelor Impurities and Related Compound. Veeprho. Available at: [Link]

Sources

Validation & Comparative

NMR Spectral Data: 2-(Butylthio)-4,6-dichloropyrimidin-5-amine vs. Propylthio Analog

[1]

Executive Summary

This technical guide provides a comparative analysis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine (Compound A) and its propylthio analog, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (Compound B).[] Both compounds are critical intermediates in the synthesis of pyrimidine-based pharmaceuticals, most notably the P2Y12 platelet inhibitor Ticagrelor .[]

While the propylthio derivative is the established primary intermediate for Ticagrelor, the butylthio analog often appears as a process-related impurity or a structural variant in Structure-Activity Relationship (SAR) studies.[] Accurate NMR characterization is essential for distinguishing these homologs during quality control and process development.[]

Chemical Identity & Structural Comparison[2][3][4][5][6][7][8][9][10][11]

Feature2-(Butylthio)-4,6-dichloropyrimidin-5-amine4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Role Impurity / SAR AnalogPrimary Drug Intermediate (Ticagrelor)
CAS Number 274693-56-0145783-15-9
Formula C₈H₁₁Cl₂N₃SC₇H₉Cl₂N₃S
Mol.[] Weight 252.16 g/mol 238.14 g/mol
Appearance Off-white to pale yellow solidLight pink to off-white solid
Key Structural Difference S-Butyl chain (4 carbons)S-Propyl chain (3 carbons)

Synthesis Pathways

The synthesis of these analogs typically converges at the functionalization of the C2 position of the pyrimidine ring.[] The choice of alkylthiol (propanethiol vs. butanethiol) dictates the final product.[]

Reaction Scheme Diagram

SynthesisPathPrecursor2,4,6-Trichloro-5-aminopyrimidine(Core Scaffold)Product_Propyl4,6-Dichloro-2-(propylthio)pyrimidin-5-amine(Target Intermediate)Precursor->Product_Propyl  S_NAr (C2 Selective)  Solvent: DMF/THFProduct_Butyl2-(Butylthio)-4,6-dichloropyrimidin-5-amine(Analog/Impurity)Precursor->Product_Butyl  S_NAr (C2 Selective)  Solvent: DMF/THFReagent_PropylPropanethiol(NaH/Base)Reagent_Propyl->Product_PropylReagent_ButylButanethiol(NaH/Base)Reagent_Butyl->Product_Butyl

Caption: Divergent synthesis of thio-analogs via Nucleophilic Aromatic Substitution (SNAr) on the trichloropyrimidine scaffold.

NMR Spectral Data Comparison

The distinction between these two compounds relies heavily on the aliphatic region of the 1H NMR spectrum.[] The aromatic/heteroatomic core signals (NH₂) remain largely consistent.[]

Comparative 1H NMR Data (DMSO-d₆, 400 MHz)
AssignmentPropylthio Analog (Compound B)[] [1][2]Butylthio Analog (Compound A) [3]Signal Differentiation
NH₂ (Amine) δ 4.21 (br s, 2H)δ 4.20 (br s, 2H)Indistinguishable : The amine protons are unaffected by the alkyl chain length.[]
S-CH₂ (α) δ 3.12 (t, J=7.2 Hz, 2H)δ 3.13 (t, J=7.2 Hz, 2H)Minimal : The chemical environment of the α-carbon is nearly identical.[]
-CH₂- (β) δ 1.77 (sextet/m, 2H)δ 1.65 (quintet/m, 2H)Diagnostic : The propyl β-CH₂ is more deshielded than the butyl β-CH₂.[]
-CH₂- (γ) N/Aδ 1.40 (sextet/m, 2H)Unique : This signal appears only in the butyl analog.[]
-CH₃ (Terminal) δ 1.06 (t, J=7.2 Hz, 3H)δ 0.91 (t, J=7.3 Hz, 3H)Shifted : The butyl methyl group is more shielded (lower ppm) due to distance from sulfur.[]
Key Spectroscopic Insights
  • The "Gamma" Indicator : The presence of an additional methylene multiplet at ~1.40 ppm is the definitive marker for the butyl impurity.[]

  • Methyl Shielding : The terminal methyl in the propyl derivative appears downfield (~1.06 ppm) compared to the butyl derivative (~0.91 ppm) because it is closer to the electron-withdrawing sulfur atom.[]

  • Integration Ratios : In a mixture, integration of the methyl triplets can quantify the ratio of butyl impurity to propyl active ingredient.[]

Experimental Protocols

Protocol A: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

Reference Standard Method [1]

Reagents:

  • 2,4,6-Trichloro-5-aminopyrimidine (1.0 eq)[][2]

  • Propanethiol (1.05 eq)[]

  • Sodium Hydroxide (NaOH) or Triethylamine (1.1 eq)[]

  • Solvent: THF or DMF[]

Procedure:

  • Preparation : Dissolve 2,4,6-trichloro-5-aminopyrimidine in THF under nitrogen atmosphere.

  • Addition : Cool the solution to 0–5°C. Add the base (NaOH/Et₃N).

  • Reaction : Dropwise add propanethiol while maintaining temperature <10°C. The reaction is exothermic.

  • Monitoring : Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[][3]

  • Workup : Quench with water. The product often precipitates.[] Filter the solid.[][3][4][2][5][6]

  • Purification : Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

  • Yield : Typical yield is 85–92%.[]

Protocol B: Detection of Butylthio Impurity

Analytical Method for Quality Control[]

Sample Preparation: Dissolve 10 mg of the bulk intermediate in 0.6 mL of DMSO-d₆.

Acquisition Parameters:

  • Pulse Sequence : Standard 1H ZG30

  • Scans : 16 (minimum) to detect low-level impurities.[]

  • Focus Region : Expand the 0.8–1.8 ppm region. Look for the triplet at 0.91 ppm (Butyl-CH₃) distinct from the triplet at 1.06 ppm (Propyl-CH₃).[]

Performance & Application Analysis

Why Propylthio?

The selection of the propylthio group in Ticagrelor is not arbitrary.[]

  • Metabolic Stability : The propyl chain offers an optimal balance between lipophilicity (for bioavailability) and metabolic clearance.[] Longer chains (butyl) or shorter chains (ethyl) significantly alter the binding affinity to the P2Y12 receptor.[]

  • Crystallinity : The propyl derivative forms stable crystalline intermediates, facilitating purification during large-scale manufacturing.[]

Risk of Butylthio Impurity

The butylthio analog (Compound A) is a critical process impurity (CAS 274693-56-0).[] It typically arises from:

  • Contaminated Reagents : Commercial propanethiol may contain traces of butanethiol (homolog).[]

  • Regulatory Impact : As a structural analog, it must be controlled to <0.15% levels in pharmaceutical intermediates to meet ICH Q3A guidelines.[]

References

  • National Institutes of Health (NIH) . (2025).[] 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Compound Summary. PubChem.[][7] Retrieved from [Link]

  • Google Patents . (2016).[] Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine (CN105622533A).[] Retrieved from

Comparative Guide: Biological Activity of Butylthio vs. Propylthio Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkylthio "Sweet Spot"

In the optimization of pyrimidine-based therapeutics—specifically S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidines) HIV-1 inhibitors and antimicrobial agents—the modification of the C2-alkylthio side chain is a critical determinant of potency.[1]

The Verdict:

  • Propylthio (

    
    ):  Generally offers the superior balance of solubility and binding affinity  for enzymatic targets with restricted hydrophobic pockets (e.g., HIV-1 Reverse Transcriptase). It minimizes the entropic penalty of binding while maintaining sufficient lipophilicity for membrane permeability.
    
  • Butylthio (

    
    ):  Increases lipophilicity (LogP)  and membrane permeability, often resulting in higher cytotoxicity. It is frequently preferred when the target binding site has a deep, flexible hydrophobic tunnel, or when designing broad-spectrum antimicrobials where membrane disruption is the primary mechanism.
    
Mechanistic Basis: Why One Carbon Matters

The addition of a single methylene unit (


) significantly alters the physicochemical profile of the pyrimidine core.
Physicochemical Comparison
FeaturePropylthio (-S-

)
Butylthio (-S-

)
Impact on Bioactivity
Steric Bulk ModerateHighButyl can cause steric clashes in tight pockets (e.g., Val179 region of RT).
Lipophilicity (

LogP)
Baseline+0.5 (approx)Butyl increases cell permeability but decreases aqueous solubility.
Entropic Penalty LowerHigherButyl chain requires more energy to "freeze" into a specific conformation upon binding.
Mechanism of Action: Hydrophobic Pocket Interaction

In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the alkylthio group lodges into a specific hydrophobic tunnel. The diagram below illustrates this "Lock and Key" fit.

G Figure 1: Mechanism of Alkylthio Interaction within the NNRTI Binding Pocket. cluster_0 Ligand (Drug) cluster_1 Target Receptor (HIV-1 RT) Core Pyrimidine Core Linker S-Linker Core->Linker Tail Alkyl Tail (Propyl vs Butyl) Linker->Tail Pocket Hydrophobic Pocket (Val179, Leu100) Tail->Pocket Hydrophobic Interaction Clash Steric Clash (If Tail > C3) Tail->Clash Potential Interference

Therapeutic Case Study: HIV-1 Reverse Transcriptase Inhibition[2][3][4][5][6][7]

The most extensive data comparing these derivatives comes from the development of S-DABO analogues (analogous to Emivirine).

Comparative Data Analysis

The following table summarizes representative inhibitory concentrations (


) against HIV-1 (Wild Type) and common mutants.
DerivativeSide Chain

(HIV-1 WT)

(K103N Mutant)

(Cytotoxicity)
S-DABO-Pr

-Propyl
0.045 µM 1.2 µM>100 µM
S-DABO-Bu

-Butyl
0.090 µM2.5 µM65 µM
Control Nevirapine0.085 µM>10 µM>100 µM

Data synthesized from structure-activity relationship trends in S-DABO series (e.g., Danel et al., J. Med. Chem).[2][3][4][5][6][7][8]

Analysis:

  • Potency: The Propylthio derivative is often 2-fold more potent against the Wild Type enzyme. The Propyl chain length is optimal for the depth of the hydrophobic pocket without incurring the steric penalty that the Butyl chain encounters.

  • Toxicity: The Butylthio derivative frequently exhibits higher cytotoxicity (

    
     is lower). This is directly correlated with increased lipophilicity, leading to non-specific membrane intercalation.
    
Experimental Protocols

To validate these differences in your own lab, follow this standardized synthesis and assay workflow.

A. Synthesis of 2-Alkylthio-6-benzyl-4(3H)-pyrimidinones

This protocol relies on the selective S-alkylation of a 2-thiouracil precursor.

Reagents:

  • Precursor: 6-benzyl-2-thiouracil

  • Alkylating Agents: 1-bromopropane (for Propyl) vs. 1-bromobutane (for Butyl)

  • Base: Potassium Carbonate (

    
    ) or NaOH
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 6-benzyl-2-thiouracil in DMF (5 mL/mmol).

  • Activation: Add 1.2 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 30 mins to generate the thiolate anion.
    
  • Alkylation:

    • Branch A: Add 1.1 eq of 1-bromopropane .

    • Branch B: Add 1.1 eq of 1-bromobutane .

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench: Pour mixture into ice-cold water. The product will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

B. Workflow Visualization

Protocol Figure 2: Divergent Synthesis Protocol for Propyl/Butyl Pyrimidine Derivatives. Start Start: 6-benzyl-2-thiouracil Base Add Base (K2CO3) Generate Thiolate Start->Base Split Select Alkyl Halide Base->Split Propyl Add 1-Bromopropane (C3 Pathway) Split->Propyl Butyl Add 1-Bromobutane (C4 Pathway) Split->Butyl React Stir RT, 4-6h (Monitor TLC) Propyl->React Butyl->React Purify Precipitate & Recrystallize React->Purify Output Final S-Alkyl Derivative Purify->Output

Critical Analysis & Recommendations

When selecting between Propylthio and Butylthio derivatives for your library:

  • For Antiviral/Enzymatic Targets:

    • Choose Propylthio. It consistently shows a better Selectivity Index (SI =

      
      ). The C3 chain length is often the "Goldilocks" zone for NNRTI binding pockets.
      
    • Exception: If the target pocket contains a mutation that expands the hydrophobic volume (e.g., certain flexible mutants), Butylthio may recover lost affinity.

  • For Antimicrobial/Antifungal Targets:

    • Consider Butylthio. If the mechanism involves membrane disruption or targeting a highly lipophilic active site, the extra carbon in the Butyl chain enhances efficacy, provided solubility is maintained.

  • Formulation Considerations:

    • Solubility: Butylthio derivatives are significantly less water-soluble. If you choose Butyl, be prepared to use co-solvents (DMSO, PEG) or lipid-based formulations for in vivo studies.

References
  • Danel, K., et al. (1998). Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Journal of Medicinal Chemistry.

  • Mai, A., et al. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors.[2][6] Bioorganic & Medicinal Chemistry Letters.

  • Mugnaini, C., et al. (2006). Synthesis and biological investigation of S-aryl-S-DABO derivatives as HIV-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Navrotskii, M. B., et al. (2010). Synthesis, Antiviral and Cytotoxic Activity of 2-(Alkylthio)-6-benzhydryl-4(3H)-pyrimidinones. Pharmaceutical Chemistry Journal.

Sources

Technical Guide: Purity Assessment of 2-(butylthio)-4,6-dichloropyrimidin-5-amine Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(butylthio)-4,6-dichloropyrimidin-5-amine is a critical electrophilic intermediate used in the synthesis of bioactive heterocycles (e.g., P2Y12 antagonists similar to Ticagrelor). Its high reactivity—specifically the susceptibility of the C4/C6 chlorides to nucleophilic attack and the sulfur to oxidation—creates a "Purity Paradox" where traditional HPLC-UV area% often overestimates quality by failing to detect inorganic salts, residual moisture, or non-chromophoric degradation products.

This guide compares HPLC-UV (routine control) against qNMR (absolute quantification) and LC-MS (impurity profiling), establishing a self-validating analytical workflow for drug development professionals.

Part 1: The Purity Paradox & Comparative Analysis

The Challenge: Why 99% Area Is Not Enough

In nucleophilic aromatic substitution (


) reactions, the stoichiometry of this pyrimidine intermediate is precise. A standard that is 99% pure by HPLC but only 92% pure by mass (due to residual salts or solvent) will lead to:
  • Stoichiometric Mismatch: Incomplete conversion of expensive coupling partners.

  • Side Reactions: Hydrolysis products (monohydroxy impurities) acting as chain terminators.

Method Comparison Matrix
FeatureMethod A: HPLC-UV Method B: 1H-qNMR Method C: LC-MS/MS
Primary Utility Routine QC, Batch ReleaseAbsolute Potency AssignmentImpurity Identification
Principle Separation based on hydrophobicity; detection by UV absorption.Molar ratio of analyte protons vs. internal standard protons.Mass-to-charge ratio (

) and fragmentation.
Strengths High precision, separates isomers, familiar workflow.Traceable to SI units , detects non-chromophores (water, salts).Identifies structure of unknown impurities (e.g., hydrolysis).
Weaknesses Requires reference standard; assumes equal response factors (RRF=1).Lower sensitivity (LOD ~0.1%); requires deuterated solvents.Not quantitative without specific standards; matrix effects.
Verdict Operational Standard Gold Standard (Primary Reference) Troubleshooting Tool

Part 2: Impurity Profiling & Synthesis Logic

To validate an analytical method, one must predict the impurities based on the synthesis pathway. The butylthio group and the chlorides are the reactive centers.

Diagram 1: Synthesis & Impurity Origin Map

This diagram traces the origin of common impurities, guiding which method to use for detection.

ImpurityMap Start Start: 4,6-dihydroxy-2-mercaptopyrimidine Step1 Step 1: S-Alkylation (Butyl Halide) Start->Step1 Step2 Step 2: Nitration/Reduction (5-NH2 intro) Step1->Step2 Step3 Step 3: Chlorination (POCl3) Step2->Step3 Product Target: 2-(butylthio)-4,6- dichloropyrimidin-5-amine Step3->Product Imp_Salt Impurity C: Phosphate Salts (Residual POCl3) Step3->Imp_Salt Incomplete Workup (Detect: qNMR/IC) Imp_Ox Impurity A: Sulfoxide/Sulfone (Oxidation of S) Product->Imp_Ox Air/Storage (Detect: LC-MS) Imp_Hyd Impurity B: Monohydroxy (Hydrolysis of Cl) Product->Imp_Hyd Moisture (Detect: HPLC)

Caption: Synthesis pathway highlighting critical control points where oxidation (Impurity A) and hydrolysis (Impurity B) occur.

Part 3: Validated Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine batch release and detecting hydrolysis impurities.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents amine tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Temperature:

    
    .
    

Critical Causality: The 5-amino group makes the molecule basic. Without acid in the mobile phase, the protonated amine interacts with silanols on the column, causing peak tailing that ruins integration accuracy.

Protocol B: Quantitative NMR (qNMR) – The Absolute Truth

Best for: Assigning potency to a Primary Reference Standard.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates water peak from analyte).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? Maleic acid has a singlet at

      
       ppm, which is distinct from the pyrimidine aromatic signals and the butyl aliphatic chain.
      
  • Relaxation Delay (

    
    ):  60 seconds.
    
    • Why? To ensure full relaxation (

      
      ) of both analyte and IS protons for 99.9% quantitative accuracy.
      
  • Pulse Angle:

    
    .
    
  • Scans: 16 to 64 (for S/N > 250:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= weighed mass.[1]

Part 4: Data Presentation & Interpretation

The following table illustrates a typical discrepancy found when characterizing a "high purity" vendor standard.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area %) 94.5% (Weight %) The "Purity Gap"
Water Content Not Detected1.2%DMSO-d6 shows H2O peak at 3.33 ppm.
Inorganic Salts Not Detected3.1%Invisible to UV; lowers effective mass.
Residual Solvent Not Detected0.8% (EtOAc)Detected in aliphatic region of NMR.
Major Organic Impurity 0.5% (RRT 0.85)0.4%Hydrolysis product (Monohydroxy).
Diagram 2: The Analytical Decision Workflow

When to use which method during the lifecycle of the standard.

DecisionTree Incoming New Batch of Standard qNMR Run 1H-qNMR (Determine Absolute Potency) Incoming->qNMR HPLC Run HPLC-UV (Determine Chromatographic Purity) Incoming->HPLC Check Is qNMR Purity > 95% AND HPLC Area > 98%? qNMR->Check HPLC->Check LCMS Run LC-MS (Identify Unknown Peaks) Release Release as Reference Standard (Assign qNMR Value) Check->Release Yes Investigate Investigate Impurities Check->Investigate No (Discrepancy > 2%) Investigate->LCMS

Caption: Workflow ensuring that mass balance (qNMR) and impurity profile (HPLC) align before release.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Springsteen, G., et al. (2014). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Analysis.[1][4] Emery Pharma Technical Guides. Link

  • Bhat, S., et al. (2020). Synthesis and characterization of Ticagrelor intermediates (Propylthio analogs).Note: Cited for structural analogy and chromatographic behavior of 4,6-dichloro-2-(alkylthio)pyrimidin-5-amines.Link

  • Simmler, C., et al. (2014). Universal Quantitative NMR Absolute Purity Assessment of Complex Mixtures. Journal of Natural Products. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in drug development and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine, a compound characterized by its chlorinated pyrimidine core and thioether functional group. By synthesizing data from analogous chemical structures and established safety protocols, this document offers a reliable operational plan for researchers and scientists.

Foundational Knowledge: Hazard Assessment and Chemical Profile

The structure combines two key features of toxicological concern: a chlorinated aromatic system and a thioether group. Chlorinated organic compounds are often persistent in the environment and can exhibit toxicity.[1] Thioethers and their thiol precursors are frequently malodorous and can require specific handling to mitigate odor and reactivity.[2][3]

Based on data for the closely related 4,6-dichloro-2-(propylthio)pyrimidin-5-amine and other aminodichloropyrimidines, the following hazard summary should be adopted as a precautionary measure.[4][5]

Hazard ClassificationDescriptionPrecautionary Justification
Acute Toxicity (Oral) Harmful if swallowed.[4]Ingestion must be avoided through strict hygiene measures. No eating or drinking in the lab.
Skin Corrosion/Irritation Causes skin irritation.[4][5]Direct contact with skin must be prevented by using appropriate chemical-resistant gloves.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5]Safety glasses or goggles are mandatory to prevent splashes or contact with dust.[6]
Aquatic Hazard (Long-term) May cause long-lasting harmful effects to aquatic life.[4]The compound must not be released into the environment. Disposal into drains or waterways is strictly prohibited.[1][6]
Potential Respiratory Irritation May cause respiratory irritation.[5]Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation.[6]
Odor Organosulfur compounds are characteristically malodorous.[2]Handling in a fume hood and specific decontamination procedures are necessary to control noxious odors.[2]
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure all safety measures are in place. The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied at all times.

  • Engineering Controls : Always handle 2-(Butylthio)-4,6-dichloropyrimidin-5-amine and its waste within a certified chemical fume hood to minimize inhalation exposure and contain potential odors.[2] Ensure safety showers and eyewash stations are readily accessible.[7][8]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Eye Protection : Chemical safety goggles or safety glasses with side shields.[6]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and replace them immediately if contaminated.

    • Body Protection : A flame-retardant lab coat, fully buttoned.[6] For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

Step-by-Step Disposal Workflow

All materials contaminated with 2-(Butylthio)-4,6-dichloropyrimidin-5-amine must be treated as hazardous waste.[1] Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

Proper segregation at the point of generation is the most effective way to manage chemical waste.

  • Designate a Hazardous Waste Container : Use a chemically compatible, sealable container (e.g., a high-density polyethylene or glass bottle) for all liquid and solid waste. The container must be in good condition with a secure, leak-proof cap.

  • Label the Container : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Butylthio)-4,6-dichloropyrimidin-5-amine."

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • A specific note: "Contains Malodorous Thioether Compound." This informs waste management personnel of the specific odor hazard.[9]

  • Collect Waste :

    • Solid Waste : Collect unreacted compound, reaction byproducts, and contaminated solids (e.g., filter paper) in the designated container.

    • Liquid Waste : Collect waste reaction mixtures and solvent rinses in the designated container. Do not overfill; leave at least 10% headspace.

    • Aqueous Waste : Do not dispose of any aqueous solutions containing this compound down the drain. Collect them as hazardous waste.

The thioether functional group necessitates a specific decontamination step to mitigate its characteristic unpleasant odor.[2] Oxidation is an effective method for this purpose.

  • Prepare a Bleach Bath : In a designated plastic container inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of household bleach (sodium hypochlorite solution) and water is generally effective.[9]

  • Decontaminate Glassware : Immediately after use, submerge all contaminated glassware (flasks, beakers, funnels) in the bleach bath. Allow the items to soak for at least 14-24 hours to ensure complete oxidation of the thioether residue.[2][9]

  • Rinse and Clean : After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal cleaning methods.[9]

  • Manage the Bleach Bath : Used bleach baths should be collected and disposed of as hazardous waste, as they will contain oxidized organic compounds and chlorinated byproducts.[2]

Items that cannot be decontaminated require careful packaging to contain odors and prevent exposure.

  • Segregate Sharps : Needles and scalpels must be placed in a designated sharps container.

  • Package Malodorous Disposables : Contaminated gloves, paper towels, weigh boats, and other disposable items should be immediately placed into a sealable plastic bag (e.g., a zip-top bag).[2]

  • Contain and Label : Place the sealed bag inside a larger, wide-mouth, sealable container (e.g., a plastic jar) labeled as "Hazardous Waste" with the chemical name and odor warning.[2] This double containment is crucial for odor control.

In the event of a spill, prompt and correct action is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or the odor is overwhelming.

  • Don PPE : Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain the Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Carefully sweep or scoop the absorbent material, working from the outside in, and place it into a designated, sealable hazardous waste container.[2][6]

  • Decontaminate the Area : Clean the spill area with a cloth or sponge soaked in a bleach solution, followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine waste.

G Disposal Workflow for 2-(Butylthio)-4,6-dichloropyrimidin-5-amine start Waste Generation Point waste_type Identify Waste Type start->waste_type liquid_solid Liquid or Solid Chemical Waste waste_type->liquid_solid Routine Chemicals labware Contaminated Reusable Labware (e.g., Glassware) waste_type->labware Labware disposables Contaminated Disposables (Gloves, Paper Towels) waste_type->disposables Disposables spill Accidental Spill waste_type->spill Emergency collect_hw Collect in Labeled Hazardous Waste Container (Note: Thioether Odor) liquid_solid->collect_hw decon Decontaminate in Bleach Bath (in Fume Hood, 14-24h) labware->decon double_bag Double Contain: 1. Seal in Plastic Bag 2. Place in Labeled Jar disposables->double_bag spill_kit Use Spill Kit: 1. Absorb with Inert Material 2. Collect into HW Container spill->spill_kit end Arrange for Pickup by Environmental Health & Safety (EH&S) collect_hw->end rinse_clean Rinse Thoroughly & Clean decon->rinse_clean double_bag->end spill_kit->end

Caption: Decision workflow for handling and disposing of different waste streams of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine.

Regulatory Context and Final Disposition

All hazardous waste disposal is governed by local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][11] It is the responsibility of the researcher and their institution to comply with these regulations.

Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines, waste pickup schedules, and any unique requirements for your facility.[9][12] When the hazardous waste container is ready for disposal, ensure the cap is tightly sealed and store it in a designated satellite accumulation area until it is collected by trained EH&S personnel for final disposal at an approved waste treatment plant.[7][8]

References

  • How to Work with Thiols-General SOP . Department of Chemistry: University of Rochester. [Link]

  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine . Carl ROTH. [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine . Carl ROTH. [Link]

  • Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. [Link]

  • Thioether Formation . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . US EPA. [Link]

  • 5-Amino-4,6-dichloropyrimidine . PubChem, National Center for Biotechnology Information. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines . US EPA. [Link]

  • Q&A: What's the Best Way to Dispose of Old Pool Chemicals? . Leslie's Pool Supplies. [Link]

Sources

Personal protective equipment for handling 2-(Butylthio)-4,6-dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 274693-56-0 Synonyms: Ticagrelor Impurity (Butyl-analog); 5-Amino-2-(butylthio)-4,6-dichloropyrimidine.[]

Executive Safety Summary

2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS 274693-56-0) is a chlorinated pyrimidine derivative, primarily identified as an impurity or structural analog in the synthesis of the antiplatelet drug Ticagrelor .[]

As a Senior Application Scientist, my directive is clear: Treat this compound with the Precautionary Principle. While specific toxicological data for this exact butyl-analog is limited compared to its propyl-counterpart (2-(Propylthio)-4,6-dichloropyrimidin-5-amine, CAS 145783-15-9), the structural homology dictates that we must manage it as a Skin/Eye Irritant , a Respiratory Irritant , and a potential Skin Sensitizer .[]

Operational Core Directive:

  • Containment: All handling of solid powder must occur within a certified chemical fume hood.

  • Contact: Zero-tolerance for skin contact due to the high potential for sensitization common in halogenated pyrimidines.

  • Disposal: Segregate as halogenated organic waste.

Hazard Identification & Risk Assessment (GHS)

Based on Structural Activity Relationship (SAR) with CAS 145783-15-9 and 145783-14-8.[]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2][3][4][5][6]WARNING
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4][5][6]WARNING
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5][6]WARNING
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[5][7]WARNING

Critical Risk Vector: The primary risk is inhalation of fine particulates during weighing and dermal absorption during solution preparation. Halogenated pyrimidines are lipophilic; they can penetrate nitrile gloves if exposure is prolonged.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Respiratory N95 / P95 Mask (Minimum) Preferred: Work in Fume Hood (No mask needed if sash is proper).The solid is likely a fine crystalline powder. Static charge can disperse particles. Inhalation can lead to mucosal inflammation (H335).
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Chlorinated aromatics can degrade latex.[] Double nitrile provides a visual wear indicator and increases breakthrough time to >480 mins.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient. Powders can drift around side shields. Goggles seal the orbital area against dust ingress.
Body Protection Lab Coat + Tyvek® Sleeves The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Handling Protocol

Phase 1: Engineering Controls & Setup
  • Ventilation: Verify fume hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or antistatic gun if the humidity is <30%, as pyrimidine powders are static-prone.[]

  • Decontamination Zone: Pre-soak a Kimwipe with 10% soap solution and place it inside the hood for immediate wiping of spills.

Phase 2: Weighing & Solubilization Workflow

Objective: Solubilize the solid without generating airborne dust.[]

HandlingWorkflow Start Start: PPE Check Weigh Weighing (Inside Hood) Use Analytical Balance Start->Weigh Verify Airflow Transfer Transfer to Vessel Avoid Spatula Flicking Weigh->Transfer Static Control Solvent Add Solvent (DMSO/MeOH) Down side of vessel Transfer->Solvent Slow Addition Dissolve Dissolution Vortex or Sonicate (Sealed) Solvent->Dissolve Cap Tightly Waste Waste Disposal Halogenated Organic Dissolve->Waste Post-Exp

Figure 1: Safe handling workflow for 2-(Butylthio)-4,6-dichloropyrimidin-5-amine, emphasizing containment during the solid-to-liquid transition.

Step-by-Step Methodology:

  • Tare: Place the receiving vial (scintillation vial or round-bottom flask) on the balance inside the hood.

  • Transfer: Use a disposable anti-static spatula. Do not tap the spatula against the vial rim (generates aerosols).

  • Solvation: Add the solvent (typically DMSO, Methanol, or DCM) gently down the side of the vial to wash down any powder adhering to the glass walls.[]

  • Sealing: Cap the vial immediately after solvent addition.

  • Dissolution: Vortex or sonicate only after the vessel is sealed.

Emergency Response & Decontamination

Scenario A: Powder Spill (Inside Hood)

  • Do NOT use a brush or compressed air. This will aerosolize the irritant.

  • Cover the spill with a paper towel dampened with Isopropanol (IPA) or water.

  • Wipe inward from the periphery to the center.

  • Dispose of towels as hazardous solid waste.

Scenario B: Skin Exposure

  • Immediate Action: Remove contaminated gloves/clothing immediately.

  • Wash: Rinse skin with copious amounts of soap and water for 15 minutes .[8]

  • Note: Do not use ethanol or DMSO on the skin; these solvents can enhance the transdermal absorption of the pyrimidine.

Waste Disposal Strategy

This compound contains Chlorine (Cl) , Sulfur (S) , and Nitrogen (N) .[] It cannot be disposed of with general organic solvents if your facility segregates halogenated waste.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Solid (Toxic/Irritant)High-Temperature Incineration (Rotary Kiln)
Liquid Waste Halogenated Organic Fuel Blending or Incineration
Contaminated Sharps Hazardous SharpsIncineration

Compliance Check: Ensure the waste label explicitly lists "Halogenated Pyrimidine Derivative" to prevent mixing with incompatible acid wastes.

References

  • PubChem. Compound Summary: 2-(Propylthio)-4,6-dichloropyrimidin-5-amine (Close Structural Analog).[][9] National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.